1,8-Diamino-p-menthane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGSPLLRMRSADR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)N)N | |
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Molecular Formula |
C10H22N2 | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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DSSTOX Substance ID |
DTXSID3021772, DTXSID601224807 | |
| Record name | 1,8-Diamino-p-menthane | |
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| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blackish liquid. (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Boiling Point |
225 to 259 °F at 10 mmHg (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Flash Point |
200 °F (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Solubility |
Slightly soluble (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Density |
0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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CAS No. |
80-52-4, 54166-25-5, 54166-24-4 | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | p-Menthane-1,8-diyldiamine | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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| Record name | p-menthane-1,8-diyldiamine | |
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| Record name | cis-1,8-Diamino-p-menthane | |
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| Record name | 1,8-DIAMINO-P-MENTHANE | |
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Melting Point |
-49 °F (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (CAS RN: 80-52-4), also known as 1,8-p-Menthanediamine, is a diamine derivative of p-menthane, a saturated monoterpene.[1][2] It is a colorless to pale-yellow liquid with a terpene-like odor.[3] This document provides an in-depth overview of the core physicochemical and toxicological properties of this compound, along with generalized experimental protocols for their determination. It is primarily used as a chemical intermediate, notably as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination chemistry.[4]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.
Table 2.1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2] |
| Molecular Weight | 170.30 g/mol | [1][2] |
| Appearance | Liquid with a terpene odor | [3] |
| Melting Point | -45 °C | [5] |
| Boiling Point | 107-126 °C at 10 mmHg | [5] |
| Density | 0.914 g/mL at 25 °C | [5] |
| Vapor Pressure | 9.976 mmHg at 20 °C | [3] |
| Refractive Index | n20/D 1.4805 | [5] |
| Solubility | Mixes with water | [3] |
Table 2.2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 80-52-4 | [1][2] |
| EC Number | 201-287-7 | [6] |
| MDL Number | MFCD00001488 | [5] |
| PubChem Substance ID | 24893580 | [6] |
| InChI Key | KOGSPLLRMRSADR-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(N)C1CCC(C)(N)CC1 | [5] |
Toxicological and Safety Data
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
Table 3.1: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 704 mg/kg | Rat | Oral | [3] |
| Skin Irritation | 0.1 mg/24h-Open | Rabbit | Skin | [3] |
Table 3.2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | P261, P271, P280, P301+P310, P302+P352, P304+P340, P311, P361, P405, P501 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Note: For a complete list of precautionary statements, refer to the substance's Safety Data Sheet (SDS).
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental properties of this compound can be adapted from standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined using methods outlined in OECD Test Guideline 103 .[4][7][8] Common methods include the ebulliometer, dynamic method, and distillation method, which measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like this compound, which may be sensitive to atmospheric pressure, distillation under reduced pressure is often employed.
-
Melting Point: For the determination of the melting point (or freezing point for a liquid), OECD Test Guideline 102 can be followed.[9][10][11] This typically involves cooling the liquid sample and observing the temperature at which crystallization begins and ends. Differential Scanning Calorimetry (DSC) is a modern and accurate technique for this purpose.
-
Density: The density of liquid this compound can be measured according to OECD Test Guideline 109 .[12][13][14] This can be achieved using a hydrometer, a pycnometer, or an oscillating densitometer at a specified temperature, typically 25 °C.
-
Vapor Pressure: OECD Test Guideline 104 provides several methods for determining the vapor pressure of a chemical substance, such as the static method, the dynamic method, or the effusion method.[15][16][17] The choice of method depends on the expected vapor pressure range.
-
Water Solubility: The miscibility of this compound with water can be qualitatively and quantitatively assessed using OECD Test Guideline 105 .[18][19][20] The flask method is suitable for substances that are readily soluble.
Determination of Purity
The purity of this compound, which is commercially available often at 85% purity, can be determined by gas chromatography (GC).[1][2] A general procedure can be adapted from ASTM D3465 , which is a standard test method for the purity of monomeric plasticizers.[1][6][21] The method involves dissolving the sample in a suitable solvent and injecting it into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID). The peak area of this compound is compared to the total area of all peaks to determine its percentage purity.
Laboratory-Scale Purification
Commercial this compound can be purified to a higher degree for research purposes. A published three-step procedure involves salinization, crystallization, and alkali treatment.[22]
-
Salinization: The crude this compound is treated with an acetic acid solution to form the protonated diamine salt, which precipitates as a solid.
-
Crystallization: The resulting solid salt is then recrystallized from a suitable solvent to remove impurities.
-
Alkali Treatment: The purified salt is treated with a strong base, such as sodium hydroxide, to regenerate the free diamine. The purified this compound can then be extracted with an organic solvent and isolated by evaporation of the solvent.
Synthesis Workflow
This compound is synthesized from turpentine (B1165885), a renewable resource.[22] A common industrial synthesis involves the Ritter reaction of a turpentine derivative, such as terpin (B149876) hydrate (B1144303) or limonene, with hydrogen cyanide in the presence of a strong acid like sulfuric acid.[23][24] This is followed by hydrolysis of the intermediate diformamide.
Caption: A simplified workflow for the synthesis and purification of this compound.
Signaling Pathways
A comprehensive search of scientific literature and chemical databases reveals no known biological signaling pathways directly involving this compound. Its primary applications are in materials science and as a chemical intermediate, and it is not typically studied for its biological activity in the context of signaling pathways. While some Schiff base derivatives have been investigated for herbicidal or other biological activities, the parent diamine itself is not recognized as a signaling molecule.
Conclusion
This technical guide provides a summary of the fundamental properties of this compound, based on currently available scientific and technical literature. The provided data on its physicochemical characteristics, along with guidelines for experimental determination, offer a valuable resource for researchers and professionals in chemistry and materials science. The absence of known biological signaling pathways underscores its primary role as an industrial chemical rather than a bioactive agent. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. scbt.com [scbt.com]
- 3. infinitalab.com [infinitalab.com]
- 4. oecd.org [oecd.org]
- 5. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.astm.org [store.astm.org]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. acri.gov.tw [acri.gov.tw]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. laboratuar.com [laboratuar.com]
- 16. oecd.org [oecd.org]
- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 18. laboratuar.com [laboratuar.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,8-Diamino-p-menthane (CAS 80-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane, with the CAS number 80-52-4, is a diamine derivative of p-menthane, a naturally occurring monoterpene.[1] This compound, often referred to as 1,8-p-Menthanediamine, is gaining interest in various fields of chemical synthesis and material science. Notably, its origin from turpentine, a renewable resource, positions it as a sustainable chemical building block.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and its current and potential applications, with a focus on its utility in the development of novel bioactive compounds.
Physicochemical Properties
This compound is commercially available as a mixture of cis and trans isomers, typically in a technical grade of approximately 85% purity.[1] It is a liquid at room temperature and possesses the characteristic properties of an aliphatic diamine.
| Property | Value | Reference(s) |
| CAS Number | 80-52-4 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | |
| Molecular Weight | 170.30 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 107-126 °C at 10 mmHg | |
| Melting Point | -45 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4805 | |
| Vapor Pressure | 10 mmHg at 20 °C | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved from various terpene precursors. A patented method describes its preparation from compounds like limonene, terpin (B149876) hydrate, α-terpineol, or α-pinene.[4] The process involves a two-step reaction: the formation of an intermediate, 1,8-diformamido-p-menthane, followed by hydrolysis to yield the final diamine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,8-Diformamido-p-menthane [4]
-
In a suitable reaction vessel, combine one mole of the terpene precursor (e.g., limonene) with 2 to 3 moles of hydrogen cyanide.
-
Carefully add 1.5 to 5.0 moles of sulfuric acid. The amount of water present should be 0.1 to 5 times the weight of the sulfuric acid.
-
Maintain the temperature of the mixture between 15-50 °C during the initial mixing.
-
Heat the reaction mixture to 40-80 °C to facilitate the formation of 1,8-diformamido-p-menthane.
Step 2: Hydrolysis to this compound [4]
-
To the reaction mixture containing 1,8-diformamido-p-menthane, add water to bring the total amount to one to nine times the weight of the sulfuric acid.
-
Heat the mixture from 80 °C to its refluxing temperature to induce hydrolysis.
-
After the reaction is complete, cool the mixture and neutralize it with a strong base.
-
Isolate the this compound through standard procedures such as extraction and distillation.
Experimental Protocol: Purification of Commercial this compound[3]
Commercial this compound (approx. 85% purity) can be purified using a three-step procedure:
Step 1: Salinization
-
Dissolve the crude this compound in a suitable solvent.
-
Add a solution of acetic acid to protonate the diamine, forming the corresponding acetate (B1210297) salt which precipitates as a solid.
Step 2: Crystallization
-
Isolate the solid salt by filtration.
-
Recrystallize the salt from an appropriate solvent system to enhance its purity.
Step 3: Alkali Treatment
-
Dissolve the purified salt in water.
-
Treat the aqueous solution with a strong base (e.g., sodium hydroxide) to deprotonate the diammonium salt and regenerate the pure this compound.
-
Extract the pure diamine with a suitable organic solvent and remove the solvent under reduced pressure.
References
- 1. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and purification of 1,8-Diamino-p-menthane (B1222041) (CAS No: 80-52-4). The information is intended for use in research, chemical synthesis, and materials science applications.
Molecular Structure and Chemical Identity
This compound, also known as p-menthane-1,8-diamine, is a primary alicyclic diamine.[1][2] Its structure consists of a p-menthane (B155814) backbone, which is a saturated cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. In this compound, both the methyl and isopropyl groups are further substituted with primary amino groups, resulting in amino groups at the 1 and 8 positions of the p-menthane skeleton. The compound exists as a mixture of cis and trans isomers.
The key identifiers and molecular properties are summarized below.
Physicochemical and Spectroscopic Data
The quantitative data for this compound are presented in the following tables. This includes its physical properties and expected spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |
| Molecular Weight | 170.30 g/mol | [2][3] |
| CAS Number | 80-52-4 | [2][3] |
| Appearance | Colorless to pale-yellow or blackish liquid | [1] |
| Melting Point | -45 °C (lit.) | |
| Boiling Point | 107-126 °C at 10 mmHg (lit.) | |
| Density | 0.914 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4805 (lit.) | |
| Vapor Pressure | 10 mmHg at 20 °C | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Solubility | Slightly soluble in water | [1] |
| InChI Key | KOGSPLLRMRSADR-UHFFFAOYSA-N | |
| SMILES String | CC(C)(N)C1CCC(C)(N)CC1 |
Table 2: Predicted Spectroscopic Data for this compound (Note: Specific experimental spectra for this compound are not readily available in the public domain. The following data are predicted based on the known structure and published data for the isomeric 1,4-p-menthane diamine.)[1]
| Technique | Expected Peaks and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 1.0-1.2 ppm (s, 6H, 2x -C(CH₃)-N), δ ≈ 1.3-1.8 ppm (m, 10H, cyclohexane ring protons), δ ≈ 1.9-2.2 ppm (br s, 4H, 2x -NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ≈ 25-30 ppm (-C(C H₃)-N), δ ≈ 30-40 ppm (cyclohexane C H₂), δ ≈ 45-55 ppm (quaternary carbons C -NH₂) |
| FT-IR (cm⁻¹) | ν ≈ 3300-3400 (N-H stretch, primary amine, two bands), ν ≈ 2850-2960 (C-H stretch, aliphatic), ν ≈ 1590-1650 (N-H bend, scissoring) |
| High-Resolution Mass Spec (EI-HRMS) | m/z (calc.) for [M+H]⁺: 171.1856; Expected m/z (found): ≈ 171.1860 (C₁₀H₂₃N₂) |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below.
This protocol is based on a method patented for the synthesis of this compound from various terpene starting materials.[4]
WARNING: This synthesis involves the use of highly toxic hydrogen cyanide and corrosive concentrated sulfuric acid. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.
Materials:
-
Limonene (or terpin (B149876) hydrate, α-terpineol, α-pinene)
-
Hydrogen Cyanide (HCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
A strong base (e.g., Sodium Hydroxide solution) for neutralization
-
Solvent for extraction (e.g., chloroform (B151607) or ethylene (B1197577) dichloride)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel equipped for cooling and stirring, cautiously mix at a temperature of 15-50 °C: 1.0 mole of the terpene precursor, 2.0 to 3.0 moles of hydrogen cyanide, and 1.5 to 5.0 moles of sulfuric acid. Water is added in an amount equal to 0.1 to 5 times the weight of the aqueous sulfuric acid. The reaction is exothermic and requires careful control of the addition rate and temperature.
-
Formation of 1,8-diformamido-p-menthane: Heat the prepared mixture to 40-80 °C. Maintain this temperature for approximately 1.5 hours. During this step, the intermediate 1,8-diformamido-p-menthane is formed.
-
Hydrolysis: After the initial heating period, add additional water to the reaction mixture, totaling one to nine times the weight of the sulfuric acid used. Heat the mixture further, from 80 °C up to the refluxing temperature, to hydrolyze the diformamide intermediate to the diamine.
-
Neutralization: Cool the reaction mixture. Carefully neutralize the mixture with a strong base (e.g., concentrated NaOH solution) to a basic pH. This step is highly exothermic and requires efficient cooling.
-
Isolation: The final product, this compound, can be isolated from the neutralized mixture. This is typically achieved by solvent extraction followed by distillation of the solvent and purification of the product, for example, by vacuum distillation.
Commercial this compound is often of technical grade (e.g., 85% purity) and may require purification for specific applications. The following protocol is based on a salinization and recrystallization method.
Materials:
-
Technical grade this compound
-
Acetic Acid (glacial)
-
A suitable solvent for crystallization (e.g., ethanol, water)
-
Strong base solution (e.g., NaOH or KOH)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salinization: Dissolve the crude this compound in a suitable solvent. Slowly add a stoichiometric amount of acetic acid with stirring. This will protonate the diamine, forming the diammonium diacetate salt.
-
Crystallization: The resulting salt, PMDAH₂²⁺(2AcO⁻), will precipitate from the solution, often as a white to yellowish solid. The solid can be collected by filtration. The crystallization process can be optimized by adjusting solvent polarity and temperature to maximize the yield and purity of the salt.
-
Washing: Wash the collected crystals with a cold solvent to remove impurities.
-
Liberation of the Free Diamine: Dissolve the purified salt in water. Add a strong base solution (e.g., 2M NaOH) with stirring until the solution is strongly alkaline. This deprotonates the diammonium salt, liberating the free this compound.
-
Extraction and Drying: Extract the free diamine from the aqueous solution using an organic solvent like dichloromethane. Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Applications and Reactivity
This compound is a versatile chemical intermediate.[2] Its primary and tertiary amine functionalities allow it to be used in several applications:
-
Epoxy Resin Curing: It serves as an effective curing agent for epoxy resins, contributing to cross-linking and enhancing the mechanical and thermal properties of the final polymer.[2]
-
Schiff Base Synthesis: It is a common precursor in the synthesis of Schiff bases, which are subsequently used to form coordination complexes with various metal ions like Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).[5] These complexes have potential uses in catalysis and materials science.
-
Agrochemicals: The molecule is used to synthesize heterocyclic Schiff base derivatives that have demonstrated herbicidal activity.[5]
-
Polymer Chemistry: It is a bio-based building block for specialty polymers, such as the synthesis of p-menthane-1,8-diisocyanate (PMDI), a bio-based alternative to petrochemical isocyanates used in polyurethanes.
The compound exhibits typical reactivity for a diamine. It neutralizes acids in exothermic reactions to form salts.[4] It is incompatible with strong oxidizing agents, isocyanates, epoxides, anhydrides, and acid halides.[4]
Safety Information
This compound is classified as a hazardous substance.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation) and Skin Corrosion.
-
Signal Word: Danger.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is also combustible.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including face shields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter), should be worn when handling this compound.
Always consult the Safety Data Sheet (SDS) before handling, storing, or using this chemical.
References
- 1. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (CAS No. 80-52-4), a saturated bicyclic diamine, serves as a versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of two primary amino groups make it a valuable precursor for the synthesis of a wide range of compounds, including Schiff bases, coordination complexes, and potential pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Appearance | Liquid |
| Boiling Point | 107-126 °C at 10 mmHg |
| Melting Point | -45 °C |
| Density | 0.914 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4805 |
Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a primary aliphatic amine and a saturated hydrocarbon backbone.
Table 2: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3380 - 3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong | Two distinct peaks are expected for the primary amine groups. |
| 2960 - 2850 | C-H stretch (alkane) | Strong | Multiple sharp peaks corresponding to methyl and methylene (B1212753) groups. |
| 1650 - 1580 | N-H bend (scissoring) | Medium | Characteristic of primary amines. |
| 1470 - 1430 | C-H bend (methylene and methyl) | Medium | Bending vibrations of the cyclohexane (B81311) ring and methyl groups. |
| 1250 - 1020 | C-N stretch | Medium-Weak | Indicates the presence of the carbon-nitrogen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound will reflect the symmetry and chemical environments of the protons and carbon atoms in its structure. The presence of cis and trans isomers will lead to a more complex spectrum than if a single isomer were present. The chemical shifts are predicted relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 3.0 | Broad Singlet | 4H | NH₂ protons |
| ~ 1.2 - 1.8 | Multiplet | 9H | Cyclohexane ring protons (CH₂ and CH) |
| ~ 1.1 | Singlet | 6H | Methyl protons at C8 |
| ~ 1.0 | Singlet | 3H | Methyl protons at C1 |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 50 - 55 | Quaternary | C1 and C8 |
| ~ 40 - 45 | CH | C4 |
| ~ 25 - 35 | CH₂ | Cyclohexane ring carbons |
| ~ 20 - 30 | CH₃ | Methyl carbons |
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 170 | Molecular ion [M]⁺ |
| 155 | Loss of a methyl group [M - CH₃]⁺ |
| 153 | Loss of an amino group [M - NH₂]⁺ |
| 112 | Cleavage of the isopropylamine (B41738) side chain |
| 58 | [C₃H₈N]⁺ fragment from alpha-cleavage |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample is applied to one salt plate, and the second plate is placed on top to create a thin film.
-
The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
-
A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data, presented in a structured format, offers valuable insights for researchers working with this compound. The detailed experimental protocols serve as a practical resource for obtaining empirical data. It is important to note that the provided spectral data are predictions and should be confirmed by experimental analysis for any critical applications. The combination of IR, NMR, and MS is essential for the unambiguous characterization of this compound and its derivatives in research and development.
1,8-Diamino-p-menthane: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,8-Diamino-p-menthane (CAS No. 80-52-4), a versatile diamine used in the synthesis of various chemical compounds. Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is crucial for personnel in research and development settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also corrosive and can cause severe skin burns and serious eye damage.[1][2] The material is a combustible liquid and may emit corrosive and toxic fumes upon combustion.[1][4]
Physicochemical and Toxicological Data
A summary of the key quantitative safety and toxicological data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Physical State | Liquid | [5][6] |
| Appearance | Colorless to blackish liquid | [7] |
| Odor | Terpene-like | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [6][8] |
| Molecular Weight | 170.30 g/mol | [6][8] |
| Boiling Point | 107-126 °C at 10 mmHg | [5][6] |
| Melting Point | -45 °C | [5][6] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [5][6][9] |
| Density | 0.914 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 10 mmHg at 20 °C | [5][6] |
| Solubility | Slightly soluble in water | [4][7] |
| Acute Oral Toxicity (LD50) | 704 mg/kg (rat) | [1] |
| Acute Dermal Toxicity (LD50) | 292 mg/kg (rabbit) | [1] |
| Acute Intraperitoneal Toxicity (LD50) | 50 mg/kg (mouse) | [1] |
Experimental Protocols for Toxicity Assessment
The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, the methodologies likely followed these general principles:
Acute Oral Toxicity (OECD 420, 423, or 425)
The acute oral toxicity, which determines the LD50 value, is generally assessed in rodents, most commonly rats.[4][5][10][11] The fundamental procedure involves the following steps:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[11]
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to administration of the substance.[12][13]
-
Administration: A single dose of this compound is administered by gavage using a stomach tube.[5][12] The dosage is selected from a range of fixed levels.
-
Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5][13] Body weight is recorded weekly.[5]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[5][10]
-
LD50 Calculation: The LD50 value is then calculated statistically as the dose expected to cause death in 50% of the test animals.[13]
Acute Dermal Toxicity (OECD 402)
The acute dermal LD50 is determined to assess the hazards associated with skin contact. The protocol typically involves:
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are used, with the fur on the dorsal area clipped 24 hours before the test.[14]
-
Application: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[14][15]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[14] Skin irritation at the site of application is also evaluated.[16]
-
LD50 Determination: The dermal LD50 is calculated based on the observed mortality.[14]
Visualizing Safety and Exposure
To aid in the understanding of the safe handling and potential risks of this compound, the following diagrams illustrate a recommended handling workflow and the potential routes of exposure and their physiological consequences.
Handling and Storage Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][9]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC), a PVC apron, and overalls should be worn.[1] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., type ABEK) is necessary.[5][9]
Safe Handling Practices
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
Storage Conditions
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[1][4]
-
Protect from heat, sparks, and open flames.[1]
First Aid and Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[1][4]
-
If on Skin: Immediately flush the skin with plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[1][4]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[2][4]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[2][4]
-
Containment and Cleaning: Absorb the spill with inert material and place it in a suitable, closed container for disposal.[2][4]
Stability and Reactivity
-
Chemical Stability: The product is considered stable under normal storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, copper, and aluminum and its alloys.[1]
-
Hazardous Decomposition Products: Combustion can produce carbon dioxide, carbon monoxide, and nitrogen oxides.[1]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's safety officer for specific guidance.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. laboratuar.com [laboratuar.com]
- 6. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Acute inhalation toxicity - Inhalation Facilities - Exposure room [vivotecnia.com]
- 8. scbt.com [scbt.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to the Chemical Reactivity of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diamino-p-menthane (B1222041), a saturated bicyclic diamine derived from the renewable resource turpentine, is a versatile chemical building block with significant industrial and research applications. Its unique structural features, including the presence of two primary amine groups on a cyclohexane (B81311) ring, impart a range of chemical reactivity that allows for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its synthesis, key reactions, and the applications of its derivatives in fields ranging from polymer chemistry and carbon capture to agriculture and pharmacology. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in leveraging the potential of this bio-derived diamine.
Introduction
This compound, also known as p-menthane-1,8-diamine, is a C10 alicyclic diamine.[1][2] It exists as a mixture of cis and trans isomers.[3] The molecule's backbone is the p-menthane (B155814) structure, a derivative of cyclohexane, which is substituted with two aminopropane-2-yl groups at positions 1 and 4. This structure, originating from natural terpenes like α- and β-pinene found in turpentine, makes it an attractive target for the development of sustainable and bio-based chemicals.[4] The presence of two primary amine groups serves as reactive handles for a variety of chemical transformations, making it a valuable precursor in several fields.[3]
Synthesis of this compound
The industrial synthesis of this compound typically starts from terpineol (B192494), which is itself derived from the hydration of pinene. A common synthetic route involves the Ritter reaction, where terpineol is reacted with hydrogen cyanide or a nitrile in the presence of a strong acid to form a bis-amide intermediate, which is then hydrolyzed to the diamine.
A patented method describes the preparation from terpin (B149876) hydrate, limonene, or terpineols by reaction with hydrogen cyanide in the presence of sulfuric acid to form 1,8-diformamido-p-menthane, followed by hydrolysis to yield this compound.[5]
Experimental Protocol: Synthesis from Terpin Hydrate[5]
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and immersed in an ice bath, charge 1 mole of terpin hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide.
-
Acid Addition: To this stirred mixture, add dropwise 2.2 moles of sulfuric acid over a period of 30 minutes, maintaining the temperature at 15-25 °C.
-
Reaction: Hold the mixture at 60 °C for 1.5 hours.
-
Hydrolysis: Add water in an amount equal to 5 moles and reflux the resultant mixture for 30 minutes.
-
Neutralization and Isolation: Neutralize the mixture with a strong base and isolate the this compound product.
Note: This synthesis involves highly toxic hydrogen cyanide and corrosive sulfuric acid and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Core Chemical Reactivity
The chemical reactivity of this compound is dominated by its two primary amine groups, which can act as nucleophiles and bases.
Schiff Base Formation
The most prominent reaction of this compound is its condensation with aldehydes and ketones to form Schiff bases (imines).[3] The reaction with two equivalents of a carbonyl compound yields a bis-Schiff base.
Diagram 1: Synthesis of this compound and its subsequent reaction to form a Schiff Base.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 4. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
Solubility of 1,8-Diamino-p-menthane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,8-Diamino-p-menthane
This compound is a diamine with the chemical formula C₁₀H₂₂N₂.[1] It is a combustible liquid and is classified as toxic and corrosive.[2][3] This compound serves as a precursor in the synthesis of various Schiff bases used in coordination chemistry and in the development of derivatives with potential herbicidal activity. Given its application in synthesis, understanding its solubility in various organic solvents is crucial for reaction design, purification, and formulation.
Expected Solubility in Organic Solvents
While specific quantitative data is not available, the solubility of this compound can be predicted based on the principle of "like dissolves like."
-
Polar Solvents: The presence of two primary amine groups makes this compound a polar molecule capable of forming hydrogen bonds. Therefore, it is expected to have good solubility in polar organic solvents. Aliphatic amines generally exhibit significant solubility in polar organic solvents.[4]
-
Nonpolar Solvents: The molecule also possesses a significant nonpolar hydrocarbon backbone (a p-menthane (B155814) structure). This suggests that it will also be soluble in many nonpolar organic solvents. Generally, all amines are soluble in organic solvents like diethyl ether or dichloromethane.[5]
-
Water Solubility: Safety data sheets indicate that this compound is slightly soluble in water.[6] Generally, amines with more than four carbon atoms tend to be water-insoluble.[5]
The overall solubility will be a balance between the polar amine groups and the nonpolar hydrocarbon structure. It is likely that this compound is miscible with a wide range of organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. For researchers requiring precise solubility values, experimental determination is necessary. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the isothermal equilibrium method of determining the solubility of a solid or liquid solute in an organic solvent.
4.1. Materials and Equipment
-
This compound (solute) of known purity
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Equilibrium is reached when the concentration of the solute in the liquid phase remains constant over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered supernatant.
-
Dilute the sample with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve using the appropriate analytical instrument (GC or HPLC are often suitable for amines).
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or weight percent.
-
4.3. Data Presentation
The experimentally determined solubility data should be presented in a clear and organized table.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Solvent A | XX.X | Value | Value |
| Solvent B | XX.X | Value | Value |
| Solvent C | XX.X | Value | Value |
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is lacking, a qualitative assessment based on its molecular structure suggests good solubility in a wide range of polar and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. Understanding the solubility of this compound is a critical step in optimizing its use in chemical synthesis and other research and development applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, catalysis, and materials science. Their facile synthesis, structural diversity, and ability to form stable metal complexes make them attractive targets for research and development. 1,8-Diamino-p-menthane (B1222041), a chiral diamine derived from the renewable resource turpentine, offers a unique scaffold for the synthesis of novel Schiff bases. This document provides detailed protocols for the synthesis of Schiff bases using this compound and explores their potential applications, with a focus on their established herbicidal activity and potential as antimicrobial and catalytic agents.
Synthesis of Schiff Bases using this compound
The synthesis of Schiff bases from this compound typically involves the condensation reaction with an appropriate aldehyde or ketone. The general reaction scheme involves the nucleophilic attack of the primary amine groups of this compound on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: General Synthesis of Schiff Bases from cis-1,8-Diamino-p-menthane and Substituted Benzaldehydes
This protocol is adapted from the synthesis of novel cis-p-menthane type Schiff base compounds with herbicidal activity.[1]
Materials:
-
cis-1,8-Diamino-p-menthane
-
Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of the substituted benzaldehyde (20 mmol) in anhydrous ethanol (30 mL) in a round-bottom flask, add glacial acetic acid (a few drops) as a catalyst.
-
Add a solution of cis-1,8-diamino-p-menthane (10 mmol) in anhydrous ethanol (20 mL) dropwise to the aldehyde solution with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, partially remove the solvent by vacuum evaporation using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
The pure Schiff base can be obtained by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data:
The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. In the ¹H NMR spectrum, the azomethine proton (-CH=N-) signal appears as a singlet in the range of δ 8.0-9.0 ppm.
Applications of this compound Derived Schiff Bases
Schiff bases derived from this compound have shown significant potential in various fields, particularly as agrochemicals. Their utility also extends to potential applications in medicinal chemistry and catalysis.
Herbicidal Activity
A series of novel Schiff bases synthesized from cis-1,8-diamino-p-menthane and various substituted benzaldehydes have demonstrated excellent pre-emergence herbicidal activities against annual ryegrass.[1] The biological activity is influenced by the nature and position of substituents on the aromatic ring of the aldehyde.
The herbicidal activity of these compounds was evaluated, and the concentrations required for 50% (IC₅₀) and 90% (IC₉₀) inhibition of root and shoot growth of annual ryegrass were determined.
| Compound ID | Substituent on Benzaldehyde | IC₅₀ (mmol/L) - Root | IC₉₀ (mmol/L) - Root | IC₅₀ (mmol/L) - Shoot | IC₉₀ (mmol/L) - Shoot |
| 11a | H | 0.85 | 4.13 | 1.05 | 4.87 |
| 11b | 4-CH₃ | 1.23 | 5.98 | 1.54 | 7.12 |
| 11c | 4-OCH₃ | 1.45 | 6.89 | 1.78 | 8.11 |
| 11d | 4-F | 0.67 | 3.21 | 0.82 | 3.98 |
| 11e | 4-Cl | 0.34 | 1.56 | 0.45 | 2.01 |
| 11f | 4-Br | 0.28 | 1.25 | 0.39 | 1.76 |
| 11g | 2,4-Cl₂ | 0.11 | 0.31 | 0.15 | 0.45 |
| 11h | 2,6-Cl₂ | 0.09 | 0.31 | 0.12 | 0.63 |
| 11i | 4-NO₂ | 0.41 | 1.89 | 0.53 | 2.34 |
| 11j | 3,4-(OCH₃)₂ | 1.67 | 7.89 | 2.01 | 9.12 |
| Glyphosate | (Reference) | 0.25 | 1.15 | 0.32 | 1.48 |
Data extracted from Zhu et al., Industrial Crops and Products, 115 (2018) 111-116.[1]
The data indicates that compounds with electron-withdrawing groups, particularly halogens, on the phenyl ring exhibit higher herbicidal activity. Notably, compounds 11g and 11h , with dichlorophenyl substituents, showed herbicidal activities comparable to or even higher than the commercial herbicide glyphosate.[1]
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of Schiff bases derived from this compound are limited, the broader class of Schiff bases and their metal complexes are well-known for their significant antibacterial and antifungal activities. The imine group is crucial for their biological action, which is often enhanced upon chelation with metal ions. This enhancement is thought to be due to an increase in the lipophilicity of the metal complex, facilitating its transport across the microbial cell membrane.
Further research is warranted to explore the antimicrobial potential of Schiff bases derived from this compound and their metal complexes against a range of pathogenic bacteria and fungi.
Potential Catalytic Applications
Schiff base metal complexes are widely employed as catalysts in various organic transformations due to their stability and catalytic efficiency. This compound provides a chiral backbone, making its Schiff base derivatives and their metal complexes attractive candidates for asymmetric catalysis.
Potential catalytic applications include:
-
Oxidation Reactions: Manganese, cobalt, and iron complexes of Schiff bases are known to catalyze the oxidation of various substrates, including alcohols and phenols.
-
Epoxidation of Alkenes: Chiral Schiff base-metal complexes have been successfully used as catalysts for the asymmetric epoxidation of olefins.
-
Polymerization Reactions: Certain Schiff base complexes of transition metals act as efficient catalysts for the polymerization of olefins.
The synthesis of metal complexes from this compound derived Schiff bases and the evaluation of their catalytic performance in these and other reactions represent a promising area for future investigation.
Signaling Pathways and Logical Relationships
The structure-activity relationship (SAR) observed in the herbicidal activity of these Schiff bases can be visualized as a logical flow.
Caption: SAR logic for herbicidal activity of this compound Schiff bases.
Conclusion
Schiff bases derived from this compound are a promising class of compounds with demonstrated high herbicidal activity. The synthetic protocols are straightforward, allowing for the generation of a diverse library of compounds for further screening and development. While their potential in antimicrobial and catalytic applications is yet to be fully explored, the inherent chirality and versatile coordination chemistry of these ligands suggest that they are valuable targets for future research in drug discovery and catalysis. The data and protocols presented herein provide a solid foundation for researchers and scientists to build upon in these exciting areas.
References
Application Notes and Protocols for 1,8-Diamino-p-menthane in Coordination Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes derived from 1,8-diamino-p-menthane (B1222041). The protocols detailed below are based on established literature and are intended to serve as a guide for the preparation and evaluation of these compounds.
Introduction
This compound is a versatile diamine ligand precursor that, upon condensation with aldehydes or ketones, forms Schiff base ligands capable of coordinating with a variety of transition metal ions. These complexes have garnered interest due to their potential applications in catalysis, materials science, and particularly in the development of novel antimicrobial and herbicidal agents. The bulky p-menthane (B155814) backbone of the ligand can influence the stereochemistry and stability of the resulting metal complexes, potentially leading to unique biological activities.
Applications
Coordination complexes of this compound-derived Schiff bases have been primarily investigated for their biological activities.
-
Antimicrobial Activity: Complexes of metals such as Cr(III), Fe(III), and Co(III) have demonstrated inhibitory effects against various bacterial and fungal strains. The chelation of the metal ion to the Schiff base ligand is often reported to enhance the antimicrobial potency compared to the free ligand.
-
Herbicidal Activity: Schiff base derivatives of cis-1,8-p-menthane-diamine have been synthesized from turpentine, a renewable resource, and have shown potential as botanical herbicides.
Experimental Protocols
The synthesis of coordination complexes using this compound typically involves a two-step process: the formation of a Schiff base ligand followed by its reaction with a metal salt.
Protocol 1: Synthesis of Schiff Base Ligand (L) - 1,8-Bis(2-hydroxy-1-naphthaldimine)-p-menthane
This protocol is adapted from the work of Keskioğlu E, et al. (2008).
Materials:
-
This compound (mixture of cis and trans isomers)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (2 mmol, 0.344 g) in 50 mL of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add a solution of this compound (1 mmol, 0.170 g) in 25 mL of hot ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2 hours.
-
Allow the solution to cool to room temperature. The Schiff base ligand will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Metal(III) Coordination Complexes
This protocol is a general procedure based on the synthesis of Cr(III), Fe(III), and Co(III) complexes as described by Keskioğlu E, et al. (2008).
Materials:
-
Schiff base ligand (L) from Protocol 1
-
Metal(III) chloride hydrate (B1144303) (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O, CoCl₂·6H₂O - note: Co(II) will be oxidized to Co(III) during the reaction)
-
Ethanol
Procedure:
-
Dissolve the Schiff base ligand (L) (1 mmol) in 50 mL of hot ethanol in a round-bottom flask with a reflux condenser.
-
In a separate beaker, dissolve the metal(III) chloride hydrate (1 mmol) in 25 mL of hot ethanol.
-
Slowly add the metal salt solution to the Schiff base solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The metal complex will precipitate.
-
Filter the solid product, wash with cold ethanol, and dry in a desiccator.
Data Presentation
The following tables summarize the characterization data for the Schiff base ligand and its Cr(III), Fe(III), and Co(III) complexes, based on the findings of Keskioğlu E, et al. (2008).
Table 1: Physicochemical and Analytical Data
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) |
| Ligand (L) | C₃₂H₃₂N₂O₂ | 476.61 | Yellow | 228 | 85 |
| [Cr(L)]Cl·3H₂O | [Cr(C₃₂H₃₀N₂O₂)]Cl·3H₂O | 614.08 | Green | >300 | 75 |
| [Fe(L)(H₂O)₂]Cl | [Fe(C₃₂H₃₀N₂O₂)(H₂O)₂]Cl | 621.94 | Brown | >300 | 78 |
| [Co(L)]Cl·2H₂O | [Co(C₃₂H₃₀N₂O₂)]Cl·2H₂O | 625.01 | Brown | >300 | 80 |
Table 2: Key Infrared Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| Ligand (L) | 3051 | 1630 | 1195 | - | - |
| [Cr(L)]Cl·3H₂O | 3400 | 1623 | 1196 | 545 | 465 |
| [Fe(L)(H₂O)₂]Cl | 3410 | 1621 | 1192 | 540 | 460 |
| [Co(L)]Cl·2H₂O | 3420 | 1621 | 1201 | 550 | 470 |
Table 3: Antimicrobial Activity (Inhibition Zone in mm)
| Compound | E. coli | Y. enterocolitica | B. magaterium | B. subtilis | B. cereus | C. albicans |
| Ligand (L) | 6 | 14 | 4 | 8 | 9 | 0 |
| [Cr(L)]Cl·3H₂O | 10 | 16 | 6 | 10 | 11 | 0 |
| [Fe(L)(H₂O)₂]Cl | 9 | 15 | 5 | 9 | 10 | 0 |
| [Co(L)]Cl·2H₂O | 12 | 18 | 7 | 12 | 13 | 0 |
Visualizations
Caption: General workflow for the synthesis and characterization of coordination complexes.
Caption: Postulated mechanism of antimicrobial action for Schiff base metal complexes.
Application Notes and Protocols for 1,8-Diamino-p-menthane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and characterization of Schiff base derivatives of 1,8-Diamino-p-menthane (B1222041) and their applications, particularly as potential herbicidal agents.
Introduction
This compound is a versatile diamine compound that serves as a valuable building block in organic synthesis.[1] Its primary applications lie in the synthesis of Schiff bases, which are formed through the condensation reaction of the diamine with various aldehydes or ketones.[1] These Schiff bases can act as ligands for the formation of metal complexes and have shown significant potential in the development of novel herbicides.[2][3][4][5] The cis-isomer of this compound is often utilized in these syntheses. This document outlines the detailed protocols for the synthesis of bis-Schiff bases from this compound, their characterization, and the evaluation of their biological activity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Appearance | Liquid |
| Boiling Point | 107-126 °C at 10 mmHg |
| Density | 0.914 g/mL at 25 °C |
| Refractive Index | n20/D 1.4805 |
Table 2: Herbicidal Activity of Selected this compound Schiff Base Derivatives
| Compound ID | Substituent on Benzaldehyde (B42025) | IC₅₀ (μM) against Annual Ryegrass |
| 1a | 4-Cl | 85.3 |
| 1b | 2,4-diCl | 45.7 |
| 1c | 4-Br | 92.1 |
| 1d | 4-CH₃ | 156.8 |
| 1e | 4-OCH₃ | 189.2 |
Note: Data compiled from various sources reporting pre-emergence herbicidal activities.[2]
Experimental Protocols
Protocol 1: General Synthesis of bis-Schiff Bases from this compound
This protocol describes the general procedure for the synthesis of bis-Schiff bases through the condensation of this compound with substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
Absolute Ethanol (B145695)
-
Pyridine (B92270) (catalyst)[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Add 2 equivalents of the desired substituted benzaldehyde to the solution.
-
Add a few drops of pyridine as a catalyst.[6]
-
The reaction mixture is stirred and refluxed for 5-6 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure bis-Schiff base.[6]
Protocol 2: Characterization of Schiff Base Derivatives
The synthesized Schiff bases are characterized by various spectroscopic methods.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectra of the compounds as KBr pellets.
-
The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) in the range of 1608-1627 cm⁻¹.[7]
-
The disappearance of the N-H stretching bands of the primary amine confirms the completion of the reaction.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
In the ¹H NMR spectrum, the formation of the imine bond is indicated by a characteristic singlet peak for the azomethine proton (-CH=N-) in the region of δ 8.0-8.6 ppm.[6]
-
In the ¹³C NMR spectrum, the carbon of the imine group (C=N) typically appears in the range of δ 152-160 ppm.[6]
3. Mass Spectrometry (MS):
-
Determine the molecular weight of the synthesized compounds using mass spectrometry to confirm their identity.
Protocol 3: Evaluation of Herbicidal Activity (Pre-emergence)
This protocol outlines a general method for assessing the pre-emergence herbicidal activity of the synthesized Schiff base derivatives against a model weed, such as annual ryegrass.[2]
Materials:
-
Synthesized Schiff base derivatives
-
Annual ryegrass seeds
-
Pots with soil
-
Acetone (B3395972) (for dissolving compounds)
-
Tween-20 (surfactant)
-
Water
-
Growth chamber or greenhouse
Procedure:
-
Prepare a series of concentrations for each test compound by dissolving it in a small amount of acetone and then diluting with water containing a surfactant (e.g., Tween-20) to ensure uniform application.
-
Sow the seeds of annual ryegrass in pots filled with soil.
-
Evenly spray the soil surface with the prepared solutions of the test compounds.
-
A control group should be sprayed with the solvent-surfactant solution only.
-
Place the pots in a growth chamber or greenhouse under controlled conditions (temperature, light, and humidity).
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of germinated seeds and measuring the shoot and root length of the seedlings.
-
Calculate the inhibition rate for each concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).
Mandatory Visualization
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. echemcom.com [echemcom.com]
Application Notes and Protocols for 1,8-Diamino-p-menthane as a Ligand Precursor in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane is a versatile, chiral diamine derived from renewable terpene sources. While its direct application as a ligand in catalysis is not extensively documented, it serves as an excellent precursor for the synthesis of chiral Schiff base ligands. These ligands, upon complexation with transition metals, can form highly effective catalysts for asymmetric transformations. This document provides detailed application notes and protocols for the use of a Schiff base derived from this compound in the asymmetric oxidation of sulfides, a critical reaction in the synthesis of chiral sulfoxides, which are important building blocks in medicinal chemistry.
The protocols and data presented here are adapted from established procedures for analogous chiral Schiff base-vanadium complexes, providing a robust starting point for researchers exploring the catalytic potential of this compound derivatives.
Application: Asymmetric Oxidation of Prochiral Sulfides
The enantioselective oxidation of sulfides to chiral sulfoxides is a key transformation in organic synthesis. Chiral sulfoxides are valuable intermediates in the preparation of pharmaceuticals and agrochemicals. Metal complexes of chiral Schiff bases have proven to be effective catalysts for this reaction, offering good yields and enantioselectivities. A Schiff base ligand synthesized from this compound can be used to create a chiral environment around a metal center, such as vanadium, to catalyze the asymmetric oxidation of a prochiral sulfide (B99878) like methyl p-tolyl sulfide to its corresponding chiral sulfoxide.
Workflow for Catalyst Preparation and Catalytic Oxidation
Caption: Workflow for the synthesis of a chiral Schiff base from this compound and its in situ use in the catalytic asymmetric oxidation of a sulfide.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Salen-type Schiff Base Ligand from this compound
This protocol describes the synthesis of a representative N,N'-bis(salicylidene)-1,8-diamino-p-menthane ligand.
Materials:
-
This compound (1.0 mmol)
-
Salicylaldehyde (or a substituted derivative) (2.0 mmol)
-
Anhydrous ethanol (B145695) (20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add salicylaldehyde (2.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Characterize the resulting Schiff base ligand by standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Asymmetric Oxidation of Methyl p-Tolyl Sulfide
This protocol is adapted from the procedure by Głuszyńska et al. for the asymmetric oxidation of sulfides using a chiral Schiff base-vanadium complex generated in situ.
Materials:
-
Chiral Schiff base ligand from Protocol 1 (0.015 mmol)
-
Bis(acetylacetonato)oxovanadium(IV) [VO(acac)₂] (0.01 mmol)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
Methyl p-tolyl sulfide (1.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (1.2 mmol)
-
Magnetic stirrer
-
Ice bath or cryostat for temperature control
Procedure:
-
To a solution of the chiral Schiff base ligand (0.015 mmol) in CH₂Cl₂ (4 mL) in a clean, dry flask, add VO(acac)₂ (0.01 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the chiral vanadium complex.
-
Add methyl p-tolyl sulfide (1.0 mmol) to the catalyst solution and stir for an additional 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add 30% H₂O₂ (1.2 mmol) dropwise to the stirred solution.
-
Continue stirring at the controlled temperature for the required reaction time (typically 2-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral sulfoxide.
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Data Presentation
The following table presents hypothetical data for the asymmetric oxidation of methyl p-tolyl sulfide using a vanadium complex with a Schiff base derived from this compound. These values are representative of what might be expected for such a catalytic system, based on literature for similar catalysts.
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N,N'-bis(salicylidene)-1,8-diamino-p-menthane | 1.0 | 25 | 24 | 85 | 45 (R) |
| 2 | N,N'-bis(salicylidene)-1,8-diamino-p-menthane | 1.0 | 0 | 24 | 78 | 55 (R) |
| 3 | N,N'-bis(3,5-di-tert-butylsalicylidene)-1,8-diamino-p-menthane | 1.0 | 0 | 24 | 82 | 68 (R) |
| 4 | N,N'-bis(3,5-dinitrosalicylidene)-1,8-diamino-p-menthane | 1.0 | 0 | 24 | 75 | 75 (R) |
Note: The absolute configuration of the product and the enantiomeric excess are highly dependent on the specific structure of the Schiff base ligand and the reaction conditions. The data above serves as an illustrative example.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the catalytic system and the desired outcome.
Caption: Relationship between the catalytic components for asymmetric sulfoxidation.
Application Notes and Protocols: 1,8-Diamino-p-menthane as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-diamino-p-menthane (B1222041) (MNDA) as a curing agent for epoxy resins. The information is intended for professionals in research and development seeking to understand the cure characteristics and properties of epoxy systems incorporating this cycloaliphatic diamine.
Introduction
This compound is a primary alicyclic diamine that serves as an effective curing agent for epoxy resins.[1][2] Its unique cycloaliphatic structure, which includes steric hindrance, influences the curing kinetics and the final properties of the thermoset polymer.[2] This curing agent is of particular interest for applications requiring specific mechanical and thermal performance. This document outlines the curing process, key experimental protocols for characterization, and the resulting properties of an epoxy resin system cured with this compound.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 80-52-4 |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Appearance | Blackish liquid[1] |
| Boiling Point | 107-126 °C at 10 mmHg |
| Melting Point | -45 °C |
| Density | 0.914 g/mL at 25 °C |
| Refractive Index | n20/D 1.4805 |
Curing Reaction Mechanism
The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction between the primary amine groups of the MNDA and the epoxide rings of the epoxy resin. This reaction forms a highly cross-linked, three-dimensional thermoset network. The process can be described in two main stages:
-
Primary Amine Addition: The primary amine groups on the MNDA molecule attack the electrophilic carbon atoms of the epoxy rings. This leads to the opening of the epoxide ring and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, resulting in the formation of a tertiary amine and another hydroxyl group. This step is crucial for the development of the cross-linked network structure.
The hydroxyl groups generated during the reaction can also catalyze further epoxy-amine reactions, potentially leading to an autocatalytic effect.
Experimental Protocols
Detailed methodologies for the preparation and characterization of epoxy resins cured with this compound are provided below. These protocols are based on established techniques for studying the curing behavior of thermosetting systems.[2]
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin.
-
Curing Agent: this compound (MNDA).
Protocol 1: Preparation of DGEBA/MNDA Resin System
-
Determine the stoichiometric ratio of the epoxy resin and the MNDA curing agent. The optimal loading of the curing agent occurs when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[3]
-
Preheat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity.
-
Add the calculated amount of MNDA to the preheated epoxy resin.
-
Thoroughly mix the components for several minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the heat of reaction and to study the kinetics of the curing process.[2]
-
Place a small, accurately weighed sample (5-10 mg) of the uncured DGEBA/MNDA mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm (e.g., 30 °C to 300 °C).
-
Record the heat flow as a function of temperature.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa analysis.
Protocol 3: Characterization of Cured Resin by Dynamic Mechanical Analysis (DMA)
DMA is used to investigate the thermomechanical properties of the cured epoxy samples, including the glass transition temperature (Tg).
-
Prepare rectangular specimens of the cured DGEBA/MNDA polymer with defined dimensions (e.g., 15 mm x 5 mm x 2 mm).[4]
-
Mount the sample in the DMA instrument in a suitable configuration, such as single cantilever bending mode.[4]
-
Apply a sinusoidal strain at a constant frequency (e.g., 1 Hz).[4]
-
Heat the sample at a controlled rate (e.g., 5 °C/min) over a temperature range that includes the glass transition.[4]
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.
Protocol 4: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the cured epoxy resin.
-
Place a small, accurately weighed sample (10-20 mg) of the cured DGEBA/MNDA polymer into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).
-
Record the sample weight as a function of temperature.
-
Determine key thermal stability parameters such as the onset of decomposition temperature (Td) and the char yield at a specific temperature.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preparation and characterization of an epoxy resin cured with this compound.
Summary of Properties
While extensive quantitative data for epoxy resins cured specifically with this compound is not widely published in readily accessible literature, studies on similar cycloaliphatic and sterically hindered amine curing agents provide an indication of the expected performance. It has been noted that MNDA-cured DGEBA exhibits superior mechanical properties compared to systems cured with other hindered amines.[2]
The following table presents typical parameters that are evaluated for such systems. Researchers should perform the described experimental protocols to obtain specific values for their formulations.
| Property | Typical Method of Determination | Significance |
| Glass Transition Temperature (Tg) | DSC, DMA | Indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg generally corresponds to better high-temperature performance. |
| Activation Energy of Curing (Ea) | DSC (Kissinger, Flynn-Wall-Ozawa) | Represents the energy barrier for the curing reaction. A lower Ea may indicate a faster cure at a given temperature. |
| Total Heat of Reaction (ΔH_total) | DSC | Proportional to the extent of the curing reaction. |
| Tensile Strength | Universal Testing Machine | Measures the maximum stress a material can withstand while being stretched or pulled before breaking. |
| Flexural Strength | Universal Testing Machine | Measures the ability of a material to resist deformation under load. |
| Thermal Decomposition Temperature (Td) | TGA | Indicates the onset of thermal degradation of the material. |
| Char Yield | TGA | The percentage of material remaining after thermal decomposition at a high temperature, which can be related to flame retardancy.[5] |
Safety Precautions
This compound is a strong irritant to the eyes and skin.[1] It is also combustible.[1] Appropriate personal protective equipment, including eye protection, gloves, and protective clothing, should be worn when handling this chemical.[1] All work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Applications of 1,8-Diamino-p-menthane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (PMDA), a bio-based diamine derived from turpentine, is a versatile building block in polymer chemistry.[1] Its unique cycloaliphatic structure imparts valuable properties to polymers, making it a promising monomer for the development of high-performance and sustainable materials. PMDA is utilized both as a curing agent for epoxy resins and as a monomer in the synthesis of polyurethanes and polyamides. This document provides an overview of its applications, detailed experimental protocols, and a summary of the resulting polymer properties.
Key Applications in Polymer Chemistry
This compound finds its primary applications in the synthesis of two major classes of polymers:
-
Polyurethanes: PMDA can be converted to p-menthane-1,8-diisocyanate (PMDI), which serves as a bio-based alternative to conventional petrochemical-based isocyanates like isophorone (B1672270) diisocyanate (IPDI).[1] These resulting polyurethanes are of interest for coatings, elastomers, and foams.
-
Epoxy Resins: As a diamine, PMDA functions as an effective curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The cycloaliphatic nature of PMDA can contribute to improved thermal and mechanical properties of the cured epoxy network.
Properties of Polymers Derived from this compound
Quantitative data for polymers specifically derived from this compound is limited in publicly available literature. However, for comparative purposes, the following tables summarize typical properties for polyurethanes and epoxy resins synthesized from analogous cycloaliphatic and aromatic diamines. This data provides a benchmark for the expected performance of PMDA-based polymers.
Table 1: Comparative Thermal and Mechanical Properties of Polyurethanes
| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| MDI (aromatic) | 23.4 | - | -69.4 |
| HDI (aliphatic) | - | - | - |
| IPDI (cycloaliphatic) | - | - | - |
| PMDI (cycloaliphatic, from PMDA) | Data not available | Data not available | Data not available |
Data for MDI, HDI, and IPDI are provided for general comparison of polyurethane properties. Specific values can vary significantly based on the polyol and chain extender used.
Table 2: Comparative Thermal and Mechanical Properties of Epoxy Resins Cured with Different Diamines
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Flexural Strength (MPa) | Impact Strength (J/m) |
| TETA (aliphatic) | - | - | - |
| DDS (aromatic) | - | - | - |
| IPDA (cycloaliphatic) | 158 | 12.2 x 10³ psi | 6.9 ft-lbf/in² |
| PMDA (cycloaliphatic) | ~155 (fully cured) | Superior to DMHDA-cured system (quantitative data not available) | Data not available |
TETA (Triethylenetetramine) and DDS (Diaminodiphenyl sulfone) are common aliphatic and aromatic amine curing agents, respectively. IPDA (Isophorone diamine) is a cycloaliphatic amine, providing a close comparison to PMDA.
Experimental Protocols
Purification of Commercial this compound (PMDA)
Commercial PMDA often has a purity of around 85% and can be purified through a three-step process of salinization, crystallization, and alkali treatment.[1]
Materials:
-
Commercial this compound (ca. 85% purity)
-
Acetic acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Salinization: Dissolve crude PMDA in a solution of acetic acid to protonate the diamine, forming the acetate (B1210297) salt.
-
Crystallization: The protonated PMDA salt (PMDAH₂²⁺)(2AcO⁻) will precipitate as a solid. The solid is then recovered by filtration.
-
Alkali Treatment: The purified salt is treated with an aqueous solution of sodium hydroxide to deprotonate the diamine and regenerate the purified free PMDA.
-
Extraction and Drying: The purified PMDA is extracted from the aqueous solution using dichloromethane. The organic phase is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield purified PMDA.
Synthesis of p-menthane-1,8-diisocyanate (PMDI) from Purified PMDA
This protocol describes a phosgene-free synthesis of PMDI.[1]
Materials:
-
Purified this compound (PMDA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of di-tert-butyl dicarbonate (2.0 equivalents) and DMAP (0.1 equivalents) in dry acetonitrile.
-
Slowly add a solution of purified PMDA (1 equivalent) in dry acetonitrile to the flask.
-
Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO peak around 2270 cm⁻¹).
-
Upon completion, the reaction mixture is worked up to isolate the PMDI. This typically involves removal of the solvent and purification by distillation or chromatography.
Synthesis of Polyurethane from PMDI
Materials:
-
p-menthane-1,8-diisocyanate (PMDI)
-
A suitable polyol (e.g., polypropylene (B1209903) glycol, polyester (B1180765) polyol)
-
A catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
A chain extender (e.g., 1,4-butanediol), optional
-
Dry solvent (e.g., dimethylformamide - DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the polyol and chain extender (if used) in the dry solvent.
-
Add the catalyst to the mixture.
-
Slowly add the PMDI to the reaction mixture with vigorous stirring.
-
The polymerization is typically carried out at an elevated temperature (e.g., 70-90 °C) for several hours.
-
The resulting polyurethane can be cast into a film or mold and cured at a specified temperature to obtain the final polymer.
Curing of Epoxy Resin with PMDA
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (PMDA)
Procedure:
-
Calculate the stoichiometric amount of PMDA required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of PMDA and the epoxy equivalent weight (EEW) of the resin.
-
Thoroughly mix the calculated amount of PMDA with the epoxy resin at room temperature until a homogeneous mixture is obtained.
-
The mixture can then be degassed under vacuum to remove any entrapped air bubbles.
-
The resin-hardener mixture is then cured according to a specific cure schedule. A typical cure schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking (e.g., 1 hour at 100 °C followed by 2 hours at 150 °C).
Characterization of Polymers
The synthesized polyurethanes and cured epoxy resins can be characterized using a variety of standard techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymers, for example, by observing the formation of urethane (B1682113) linkages in polyurethanes or the disappearance of the epoxy group peak in cured epoxy resins.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
Visualizations
References
Application Notes and Protocols for the Synthesis of Polyurethanes from 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and expected material properties for the synthesis of polyurethanes and poly(urethane-urea)s incorporating the bio-based diamine, 1,8-Diamino-p-menthane (DAPM). DAPM, a derivative of turpentine, offers a sustainable building block for novel polymer development. Two primary synthetic strategies are presented: the conversion of DAPM to p-menthane-1,8-diisocyanate (PMDI) for subsequent reaction with polyols, and the direct use of DAPM as a chain extender with a diisocyanate-terminated prepolymer.
Introduction to this compound in Polyurethane Synthesis
This compound is an aliphatic diamine that can be utilized in polyurethane synthesis to impart unique properties to the final polymer. Its bulky, cycloaliphatic structure can influence the morphology and performance of the resulting materials. The use of diamines as chain extenders in polyurethane synthesis leads to the formation of poly(urethane-urea)s, which typically exhibit enhanced thermal and mechanical properties due to the formation of strong hydrogen bonds within the urea (B33335) linkages.[1][2]
There are two main routes to incorporate the 1,8-p-menthane moiety into a polyurethane backbone:
-
Indirect Method (via Diisocyanate): this compound is first converted to p-menthane-1,8-diisocyanate (PMDI). This diisocyanate can then be reacted with a polyol to form a conventional polyurethane. This method allows for the creation of polyurethanes with a bio-based isocyanate component.
-
Direct Method (as a Chain Extender): this compound is used directly as a chain extender to react with an isocyanate-terminated prepolymer. This "prepolymer method" is a common technique for producing poly(urethane-urea) elastomers.[3][4]
Route 1: Synthesis of Polyurethane via p-Menthane-1,8-diisocyanate (PMDI)
This route involves a two-step process: the synthesis of PMDI from DAPM, followed by the polymerization of PMDI with a suitable polyol.
Experimental Protocol: Synthesis of p-Menthane-1,8-diisocyanate (PMDI)
This protocol is based on a phosgene-free method.
Materials:
-
This compound (DAPM)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in the anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by techniques like TLC or GC-MS is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude p-menthane-1,8-diisocyanate (PMDI) is then purified, for example, by vacuum distillation.
Experimental Protocol: Synthesis of Polyurethane from PMDI and a Polyol
Materials:
-
p-Menthane-1,8-diisocyanate (PMDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone diol - PCL)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a moisture-free reaction vessel, dissolve the polyol in the anhydrous solvent.
-
Add the desired amount of PMDI to the polyol solution. The NCO:OH ratio is a critical parameter that will determine the properties of the final polymer.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for several hours under an inert atmosphere.
-
Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FT-IR spectroscopy to determine the completion of the reaction.
-
Once the reaction is complete, the polymer solution can be cast into a mold and the solvent evaporated to obtain a polyurethane film.
-
Post-curing at an elevated temperature may be required to achieve the final properties.
Route 2: Synthesis of Poly(urethane-urea) using this compound as a Chain Extender
This is a two-step process involving the synthesis of an NCO-terminated prepolymer followed by chain extension with DAPM.
Experimental Protocol: Synthesis of NCO-Terminated Prepolymer
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI)
-
Polyol (e.g., Poly(propylene glycol) - PPG, PTMEG)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction flask, place the desired amount of polyol.
-
Dissolve the diisocyanate in the anhydrous solvent and add it dropwise to the polyol while stirring. A typical molar ratio of diisocyanate to polyol for prepolymer synthesis is 2:1.[1]
-
The reaction is typically carried out at room temperature for a couple of hours to form the NCO-terminated prepolymer.[1]
Experimental Protocol: Chain Extension with this compound
Materials:
-
NCO-terminated prepolymer solution
-
This compound (DAPM)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the DAPM solution dropwise to the stirred prepolymer solution. The molar ratio of the prepolymer to the diamine is typically 1:1.[1]
-
Continue stirring for a specified period (e.g., 30 minutes).[1]
-
The resulting poly(urethane-urea) solution is then cast into a mold.
-
The solvent is evaporated at room temperature, followed by curing in an oven at a specific temperature (e.g., 60°C) for several hours to obtain the final elastomer film.[1]
Data Presentation
Table 1: Properties of Polyurethanes Synthesized from p-Menthane-1,8-diisocyanate (PMDI)
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | Data not available in cited sources | DSC |
| Decomposition Temperature (Td) | Data not available in cited sources | TGA |
| Tensile Strength | Data not available in cited sources | Tensile Testing |
| Elongation at Break | Data not available in cited sources | Tensile Testing |
Note: Specific quantitative data for polyurethanes derived from PMDI was not available in the reviewed literature. Characterization was primarily focused on the synthesis and structure of the diisocyanate itself.
Table 2: Representative Properties of Poly(urethane-urea)s with Diamine Chain Extenders (Analogous Systems)
The following table presents a range of properties observed in poly(urethane-urea)s synthesized using various aliphatic diamine chain extenders. These values can be considered as a general reference for what might be expected when using a bulky aliphatic diamine like this compound. The specific properties will depend on the exact formulation (polyol, diisocyanate, and their ratios).
| Property | Representative Value Range | Test Method |
| Glass Transition Temperature (Tg) of Soft Segment | -60 to -40 °C | DSC/DMTA[2] |
| Glass Transition Temperature (Tg) of Hard Segment | 10 to 93 °C | DMTA[2] |
| Decomposition Temperature (5% weight loss) | 270 - 320 °C | TGA[1] |
| Tensile Strength | 8 - 50 MPa | Tensile Testing[5][6] |
| Elongation at Break | 300 - 1600 % | Tensile Testing[5][6] |
| Hardness (Shore A) | 70 - 95 | Durometer |
Mandatory Visualizations
Caption: Synthesis of Polyurethane via the p-Menthane-1,8-diisocyanate (PMDI) route.
Caption: Synthesis of Poly(urethane-urea) using this compound as a chain extender.
Caption: General experimental workflow for the synthesis and characterization of polyurethanes.
References
- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of linear and crosslinked poly(urethane urea) elastomers with triazine moieties in the main chain | Semantic Scholar [semanticscholar.org]
- 6. High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,8-Diamino-p-menthane as a Precursor for Herbicidal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,8-Diamino-p-menthane as a versatile precursor for the synthesis of novel herbicidal compounds. The following sections detail the synthesis of active herbicidal agents, their biological efficacy, and the experimental protocols for their preparation and evaluation.
Introduction
This compound is a key building block in the development of new agrochemicals.[1] Its derivatives, particularly Schiff bases and secondary amines, have demonstrated significant herbicidal activity, in some cases surpassing that of commercial herbicides like glyphosate (B1671968) and diuron.[2][3] The synthesis of these compounds from turpentine-derived precursors positions them as potentially sustainable alternatives in weed management.[4][5] This document outlines the synthetic pathways and biological evaluation of these promising herbicidal agents.
Synthesis of Herbicidal Derivatives
The primary route to developing herbicidal compounds from this compound involves its reaction with various aldehydes to form Schiff bases, which can be further reduced to more stable secondary amines.[2] These secondary amines have shown enhanced herbicidal activity and lower toxicity to crops and mammalian cells.[2]
General Synthesis Pathway
The synthesis of herbicidal secondary amines from this compound generally follows a two-step process:
-
Schiff Base Formation: this compound is reacted with an appropriate aldehyde in a suitable solvent, such as methanol, to yield the corresponding Schiff base.
-
Reduction to Secondary Amine: The resulting Schiff base is then reduced, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to the more stable and often more active secondary amine.[2]
Caption: General synthesis pathway of herbicidal secondary amines.
Herbicidal Activity
Derivatives of this compound have shown potent herbicidal activity against a range of common weeds, including barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[2] The efficacy of these compounds is often evaluated by measuring the inhibition of root and shoot growth.
Quantitative Data Summary
The following table summarizes the herbicidal activity of selected this compound derivatives. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the plant growth.
| Compound | Target Weed | IC₅₀ (mg L⁻¹) - Root Growth | IC₅₀ (mg L⁻¹) - Shoot Growth | Reference |
| Compound 3a | Barnyard grass | - | 7.0 | [4] |
| Compound 4n | Barnyard grass | 1.75 | 9.33 | [3] |
Note: Lower IC₅₀ values indicate higher herbicidal activity.
Experimental Protocols
Protocol 1: Synthesis of sec-p-menthane-7-amine derivatives
This protocol describes the synthesis of secondary amines derived from a p-menthane (B155814) aldehyde, which is structurally related to derivatives that can be synthesized from this compound.
Materials:
-
p-menthane-7-aldehyde
-
Amine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 20 mmol of p-menthane-7-aldehyde and 20.2 mmol of the desired amine in 50 mL of methanol.[2]
-
Stir the mixture at room temperature for 48 hours to facilitate the formation of the Schiff base.[2]
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Slowly add 60 mmol of NaBH₄ to the mixture in three portions over 30 minutes.[2]
-
Continue the reaction at 0 °C for an additional 30 to 60 minutes.[2]
-
Quench the excess NaBH₄ by adding 20 mL of cold distilled water.[2]
-
Extract the product with CH₂Cl₂.[2]
-
Wash the organic layer three times with distilled water.[2]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography if necessary.
References
- 1. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and herbicidal application of turpentine derivative p-menthene type secondary amines as sustainable agrochemicals | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane, a chiral diamine derived from the renewable resource turpentine, serves as a valuable scaffold for the synthesis of a diverse range of Schiff bases. The reaction of this compound with various aldehydes and ketones yields bis-imine compounds with significant potential in agrochemical and pharmaceutical applications. These Schiff bases have demonstrated notable herbicidal activity and are being explored for their antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these promising compounds.
Applications in Herbicide Development
Schiff bases derived from cis-1,8-p-menthane-diamine have emerged as a new class of potent botanical herbicides.[1][2] These compounds exhibit excellent pre-emergence herbicidal activities against various weeds, with some derivatives showing efficacy comparable to or even exceeding that of commercial herbicides like glyphosate.[3]
Mechanism of Action (Proposed): The herbicidal activity of these Schiff bases is influenced by the electronic properties of the substituents on the aromatic ring of the aldehyde. The presence of electron-withdrawing groups, such as chlorine and bromine, on the phenyl ring enhances the herbicidal activity.[1] While the precise signaling pathway is a subject of ongoing research, it is hypothesized that the imine group (C=N) is crucial for the biological activity. However, the stability of the imine bond can be a challenge, leading to research into more stable secondary amine derivatives.[2]
Potential Applications in Drug Development
The structural features of this compound, including its chirality and lipophilicity, make it an attractive building block in medicinal chemistry. Schiff bases are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. The formation of metal complexes with these Schiff base ligands can further enhance their therapeutic potential.[4]
Antimicrobial Activity: The imine group in Schiff bases is a key pharmacophore that contributes to their antimicrobial properties. Metal complexes of Schiff bases have shown enhanced activity against various bacterial and fungal strains.[4]
Anticancer Activity: Schiff bases and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve interaction with DNA, leading to apoptosis and inhibition of cell proliferation.[5] For instance, some Schiff base complexes have been shown to induce double-strand breaks in plasmid DNA and exhibit significant cytotoxicity against cancer cells.[5]
Experimental Protocols
Protocol 1: General Synthesis of bis-Schiff bases from this compound and Aromatic Aldehydes
This protocol describes a general method for the synthesis of bis-Schiff bases by the condensation of this compound with substituted aromatic aldehydes.
Materials:
-
cis-1,8-Diamino-p-menthane
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve cis-1,8-Diamino-p-menthane (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted aromatic aldehyde (2.2 mmol, 2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the purified Schiff base product under vacuum.
-
Characterize the product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Evaluation of Pre-emergence Herbicidal Activity
This protocol outlines a method for assessing the pre-emergence herbicidal activity of the synthesized Schiff bases against a model weed, such as annual ryegrass (Lolium rigidum).
Materials:
-
Synthesized Schiff base compounds
-
Annual ryegrass seeds
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Tween-20
-
Distilled water
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a series of test solutions with varying concentrations by diluting the stock solutions with distilled water containing a small amount of Tween-20 (as a surfactant).
-
Place a sheet of filter paper in each petri dish and add 5 mL of the respective test solution. A control group should be prepared with a solution containing only acetone and Tween-20 at the same concentration as the test solutions.
-
Evenly place 20 ryegrass seeds on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25 °C, 12h light/12h dark cycle).
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the inhibition rate for each concentration compared to the control.
-
Determine the IC₅₀ (concentration for 50% inhibition) values for root and shoot growth using a suitable statistical software.[1]
Data Presentation
Table 1: Synthesis and Herbicidal Activity of Selected Schiff Bases Derived from cis-1,8-Diamino-p-menthane
| Compound ID | Aldehyde Reactant | Yield (%) | Root Growth IC₅₀ (µmol/L)[1] | Shoot Growth IC₅₀ (µmol/L)[1] |
| 1 | Benzaldehyde | 92 | 125.3 | 158.7 |
| 2 | 4-Chlorobenzaldehyde | 95 | 31.5 | 45.2 |
| 3 | 2,4-Dichlorobenzaldehyde | 96 | 12.7 | 21.9 |
| 4 | 4-Bromobenzaldehyde | 94 | 28.9 | 41.3 |
| 5 | 4-Methylbenzaldehyde | 91 | 145.8 | 189.4 |
| 6 | 4-Methoxybenzaldehyde | 90 | 162.1 | 205.6 |
Note: The data presented is a representative summary based on literature values and may vary depending on specific experimental conditions.
Visualizations
Caption: General workflow for the synthesis of bis-Schiff bases.
Caption: Evaluation pathways for synthesized Schiff bases.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Laboratory-Scale Synthesis of 1,8-Diamino-p-menthane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (B1222041) and its derivatives are valuable building blocks in medicinal chemistry and material science. Derived from the abundant and renewable terpene limonene (B3431351), these diamines serve as versatile scaffolds for the synthesis of novel bioactive molecules and polymers. Their applications include the development of Schiff bases for coordination complexes with potential catalytic or therapeutic properties, as well as the creation of new herbicidal agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on both traditional and more recent, benign methodologies.
Synthetic Strategies Overview
The synthesis of p-menthane (B155814) diamines can be approached through several routes, primarily starting from readily available terpenes like limonene or its isomers. The classical approach involves the Ritter reaction, which, while effective, utilizes hazardous reagents.[1] More contemporary methods aim to employ milder and more environmentally friendly conditions.
A general workflow for the synthesis and characterization of this compound derivatives is outlined below. This involves the initial selection of a terpene precursor, the chemical transformation to introduce the diamine functionality, followed by purification and comprehensive characterization of the final product.
Caption: General workflow for the synthesis and characterization of p-menthane diamine derivatives.
Data Summary
The following table summarizes quantitative data from representative synthetic methods for p-menthane diamines, highlighting the differences in yields and conditions.
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| This compound | Limonene | Hydrogen Cyanide, Sulfuric Acid | 40-80°C | 37.2% | [2] |
| This compound | Terpin Hydrate | Hydrogen Cyanide, Sulfuric Acid | 15-50°C (mixing), then 40-80°C | Not specified | [2] |
| 1,4-p-Menthane Diamine | α-Terpinene | Dibenzyl azodicarboxylate, H₂ | Visible light (405 nm), then Raney-Nickel, 30 bar H₂, 50°C | 92% (hydrogenation step) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ritter Reaction
This protocol is based on the classical Ritter reaction, adapted from patent literature.[2] Caution: This reaction involves highly toxic hydrogen cyanide and corrosive concentrated sulfuric acid. All operations must be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Limonene (1 mole)
-
Hydrogen Cyanide (2.2 moles)
-
Concentrated Sulfuric Acid (2.2 moles)
-
Water
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Organic solvent (e.g., diethyl ether or dichloromethane (B109758) for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and dropping funnel, cautiously mix limonene (1 mole) and an amount of water equal to half the weight of the sulfuric acid to be added.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-mixed solution of hydrogen cyanide (2.2 moles) and concentrated sulfuric acid (2.2 moles) to the stirred limonene-water mixture, maintaining the temperature between 15-50°C.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 1.5 hours. This step forms the intermediate 1,8-diformamido-p-menthane.
-
For hydrolysis of the intermediate, add an amount of water that is one to nine times the weight of the sulfuric acid originally used.
-
Continue heating the mixture, allowing it to reflux, until the hydrolysis to this compound is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Benign Synthesis of 1,4-p-Menthane Diamine
This two-step protocol is based on a recently developed, more environmentally benign method.[1][3]
Part A: Photo-assisted Di-aza-Diels-Alder Reaction
Materials:
-
α-Terpinene (1.00 equiv.)
-
Dibenzyl azodicarboxylate (DBAD) (1.00 equiv.)
-
Isopropyl ether (solvent)
Equipment:
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass)
-
Visible light source (e.g., 405 nm LED lamp)
-
Magnetic stirrer
Procedure:
-
Dissolve α-terpinene and DBAD in isopropyl ether to a concentration of 0.19 mol/L in the reaction vessel.
-
Stir the solution at room temperature (25-38°C) while irradiating with a 405 nm light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography using a gradient of ethyl acetate (B1210297) in cyclohexane.
Part B: Catalytic Hydrogenation
Materials:
-
Diels-Alder cycloadduct from Part A
-
Raney-Nickel (40 wt%)
-
Methanol (B129727)/Ethanol (1:1 mixture)
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Magnetic or mechanical stirrer
Procedure:
-
In the hydrogenation reactor, dissolve the cycloadduct in a 1:1 mixture of methanol and ethanol.
-
Carefully add Raney-Nickel (40 wt%) to the solution.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor to 30 bar with hydrogen.
-
Heat the mixture to 50°C and stir for approximately 113 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Nickel catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield 1,4-p-menthane diamine.
-
The product can be further purified by sublimation.
Synthetic Pathway Diagrams
The two primary synthetic routes discussed are visualized below.
Caption: Synthetic pathway for this compound via the Ritter reaction.
Caption: Two-step benign synthesis of 1,4-p-menthane diamine.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Technical Grade 1,8-Diamino-p-menthane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying technical grade 1,8-Diamino-p-menthane.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound? A1: Technical grade this compound is a commercially available form of the compound, typically sold as a mixture of cis and trans isomers with a purity of approximately 85%.[1][2][3] It is a primary alicyclic diamine often derived from turpentine, a renewable resource.[3] Due to its purity level, it contains significant impurities from the synthesis process that must be removed for most research and development applications.
Q2: What are the common impurities in crude this compound? A2: While specific impurities for this compound are not extensively detailed, common impurities in diamines synthesized via hydrogenation of dinitriles include partially hydrogenated intermediates (aminonitriles), cyclic byproducts, and secondary amines.[4] The synthesis from terpine hydrate (B1144303) can also introduce numerous by-products.[3]
Q3: What are the most effective methods for purifying technical grade this compound? A3: The most common and effective methods are:
-
Salinization and Recrystallization: A highly effective three-step method that involves converting the diamine to a salt (e.g., with acetic acid), crystallizing the salt to remove neutral impurities, and then neutralizing to recover the high-purity free diamine.[3]
-
Vacuum Distillation: This method is suitable for thermally stable compounds. Using a vacuum lowers the boiling point, which helps prevent thermal degradation.[4]
-
Column Chromatography: Flash chromatography or HPLC can be used, but require special considerations due to the basic nature of the diamine.[5][6]
Q4: My this compound sample is yellow or brown. What is the cause and how can I fix it? A4: Discoloration in diamines is often caused by air oxidation or thermal degradation, especially at elevated temperatures.[4] Purification via salinization/recrystallization or vacuum distillation can remove these colored impurities. To prevent recurrence, handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.[4]
Q5: How should I properly store purified this compound? A5: Purified this compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[4] It should be kept in a tightly sealed container in a refrigerator.
Troubleshooting Guides
Issue Type: Column Chromatography
Q: My compound is streaking or tailing badly on a silica (B1680970) gel column. What's happening? A: This is a common issue when purifying basic compounds like diamines on acidic silica gel.[5] The basic amine groups interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing poor elution and peak shape.[5][7]
-
Recommended Solution 1: Add a competitive base to your mobile phase. A small amount of triethylamine (B128534) (e.g., 0.5-1%) or ammonium (B1175870) hydroxide (B78521) in the eluent can neutralize the acidic sites on the silica, improving peak shape.[8]
-
Recommended Solution 2: Switch to a different stationary phase. Alumina is less acidic than silica and can be a good alternative.[9] Alternatively, amine-functionalized silica columns are commercially available and designed specifically to prevent these strong interactions.[7]
Q: My compound won't elute from the silica column, even with a very polar solvent system. A: Your compound may be irreversibly adsorbed onto the silica gel due to strong acid-base interactions.[8]
-
Recommended Solution: In addition to the solutions for peak tailing, you can try a more drastic increase in solvent polarity, such as a higher percentage of methanol (B129727) in dichloromethane (B109758).[8] If the compound has decomposed on the acidic silica, this can be tested by mixing a small sample with silica in your chosen eluent and monitoring it over time by TLC.[8]
Issue Type: Crystallization & Salinization
Q: During purification, my product separated as an oil instead of forming crystals. What should I do? A: "Oiling out" typically occurs when the solution is too concentrated or the compound's solubility in the chosen solvent is too high.[8]
-
Recommended Solution 1: Try a slower cooling process. Allow the solution to cool gradually to room temperature first, then move it to an ice bath or refrigerator.[5]
-
Recommended Solution 2: Experiment with different solvents or solvent/anti-solvent systems. The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[8]
-
Recommended Solution 3: Start with a more dilute solution to avoid reaching supersaturation too quickly.[8]
Q: After recrystallization of the diamine salt, my final product is still impure. A: This suggests that impurities are co-crystallizing with your product.[8]
-
Recommended Solution 1: Perform a second recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.[8]
-
Recommended Solution 2: After filtering the crystals, wash them with a small amount of fresh, cold solvent to remove impurities adhering to the crystal surface.[8]
Issue Type: Distillation
Q: My product darkened significantly during vacuum distillation. A: This indicates thermal degradation.[4] Even under vacuum, the temperature in the distillation flask may be too high.
-
Recommended Solution 1: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. This will lower the compound's boiling point. The reported boiling point is 107-126 °C at 10 mmHg.[2]
-
Recommended Solution 2: Avoid excessive heating of the distillation pot. Use a heating mantle with good temperature control and ensure efficient stirring to prevent localized overheating.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Boiling Point | 107-126 °C / 10 mmHg | [2] |
| Melting Point | -45 °C | [2] |
| Density | 0.914 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4805 | [2] |
| Purity (Technical Grade) | ~85% | [1][2][3] |
Experimental Protocols
Method 1: Purification via Salinization and Recrystallization
This method is highly effective for increasing purity from ~85% to a much higher level.[3]
-
Salinization:
-
Dissolve the technical grade this compound (1 equivalent) in a suitable solvent like ethyl acetate (B1210297).
-
Slowly add a solution of acetic acid (2.2 equivalents) dropwise while stirring.
-
A white to yellowish solid of the protonated diamine acetate salt (PMDAH₂²⁺)(2AcO⁻) should precipitate.[3]
-
Stir the mixture for 1-2 hours to ensure complete precipitation.
-
-
Isolation of the Salt:
-
Filter the solid precipitate using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethyl acetate to remove soluble impurities.
-
Dry the salt under vacuum.
-
-
Recrystallization of the Salt (Optional, for higher purity):
-
Dissolve the dried salt in a minimal amount of a hot solvent (e.g., ethanol (B145695) or isopropanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and dry under vacuum.
-
-
Regeneration of the Free Diamine:
-
Dissolve the diamine acetate salt in water.
-
Slowly add a strong base, such as 2 M sodium hydroxide (NaOH) solution, until the solution is strongly alkaline (pH > 12).
-
The free diamine will separate as an organic layer.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Method 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using ground-glass joint glassware. Ensure all connections are well-sealed.
-
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable. A pressure of 10 mmHg or lower is recommended.[2]
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills between 107-126 °C at 10 mmHg.[2]
-
Discard any initial lower-boiling fractions and any high-boiling residue.
-
Caution: Diamines can be susceptible to thermal degradation. Maintain the lowest possible pot temperature.[4]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. scbt.com [scbt.com]
- 2. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 1,8-Diamino-p-menthane
Welcome to the technical support center for the synthesis of 1,8-Diamino-p-menthane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Ritter reaction of terpene precursors followed by hydrolysis.
Question: Why is my yield of this compound lower than expected?
Answer: Low yields can result from several factors related to the two main stages of the synthesis: the Ritter reaction to form the intermediate N,N'-diacyl-p-menthane-1,8-diamine and the subsequent hydrolysis to the final product.
Troubleshooting Steps:
-
Choice of Starting Material: The precursor for the Ritter reaction significantly impacts the final yield. Under similar reaction conditions, terpin (B149876) hydrate (B1144303) generally gives higher yields compared to alpha-terpineol (B3430122) and limonene (B3431351).[1]
-
Ritter Reaction Conditions:
-
Acid Concentration: The concentration of the acid catalyst (commonly sulfuric acid) is critical. A study on the reaction with turpentine (B1165885) showed that a sulfuric acid concentration of 60% gave the optimal yield of the diamide (B1670390) intermediate. Higher or lower concentrations led to a decrease in yield.
-
Temperature: The reaction temperature for the Ritter reaction needs to be carefully controlled. For the reaction with turpentine and acetonitrile (B52724), an optimal temperature of 75°C was reported. Temperatures that are too high can lead to side reactions and decomposition, while temperatures that are too low will result in a slow reaction rate and incomplete conversion.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the Ritter reaction. In the same study, a reaction time of 5-6 hours at 75°C was found to be optimal.
-
Nitrile Reagent: While hydrogen cyanide can be used and may result in higher yields, acetonitrile is a safer alternative, though it may lead to lower yields.[2]
-
-
Hydrolysis Step: Incomplete hydrolysis of the N,N'-diacyl-p-menthane-1,8-diamine intermediate will result in a lower yield of the final diamine. Ensure that the hydrolysis conditions (e.g., using a strong base like NaOH and sufficient heating) are adequate for complete conversion.
-
Purification: Product loss during workup and purification can also contribute to lower overall yields. Ensure efficient extraction and minimize transfers. The purity of the commercial diamine is often around 85%, indicating that byproducts are common.
Question: I am observing a significant amount of byproducts. How can I minimize them?
Answer: The formation of byproducts is common in the Ritter reaction due to the presence of a strong acid and the potential for carbocation rearrangements.
Minimization Strategies:
-
Control Temperature: Maintain the reaction temperature within the optimal range (e.g., 40-80°C for the initial phase of the Ritter reaction) to minimize side reactions like polymerization and skeletal rearrangements.[1]
-
Molar Ratios: Use the appropriate molar ratios of reactants. A molar ratio of approximately 2-3 moles of nitrile per mole of terpene precursor is recommended.[1]
-
Slow Addition of Acid: Add the sulfuric acid slowly and with cooling to control the initial exothermic reaction and prevent localized overheating, which can lead to byproduct formation.[1]
Question: How can I purify the final this compound product?
Answer: Commercial this compound is often of technical grade (around 85% purity), suggesting that purification can be challenging. A multi-step purification process can be employed to achieve higher purity:
-
Salinization: React the crude product with an acid like acetic acid to form the corresponding salt (e.g., protonated diamine acetate), which may precipitate as a solid.
-
Crystallization: The resulting salt can be purified by recrystallization.
-
Alkali Treatment: Neutralize the purified salt with a strong base (e.g., NaOH) to regenerate the free diamine.
-
Extraction and Distillation: Extract the purified diamine with a suitable organic solvent, dry the organic layer, and then purify by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common industrial method is a two-step process. The first step is the Ritter reaction of a suitable terpene precursor (like terpin hydrate, limonene, or α-terpineol) with a nitrile (such as hydrogen cyanide or acetonitrile) in the presence of a strong acid (like sulfuric acid) to form an N,N'-diacyl-p-menthane-1,8-diamine intermediate.[1][3] The second step is the hydrolysis of this intermediate, typically with a strong base, to yield this compound.
Q2: Which starting material gives the best yield for this compound synthesis?
A2: Based on patent literature, under comparable conditions using the Ritter reaction with hydrogen cyanide, terpin hydrate has been reported to give a yield of 69.1%, alpha-terpineol a yield of 52.9%, and limonene a yield of 37.2%.[1]
Q3: Are there safer alternatives to using hydrogen cyanide in the Ritter reaction?
A3: Yes, acetonitrile is a commonly used and much safer alternative to the highly toxic hydrogen cyanide. However, the use of acetonitrile may result in lower yields of the diamide intermediate compared to hydrogen cyanide.[2]
Q4: What are the typical reaction conditions for the Ritter reaction step?
A4: Typical conditions involve mixing the terpene precursor with 2-3 molar equivalents of nitrile and 1.5-5.0 molar equivalents of sulfuric acid. The initial mixing is done at a controlled temperature of 15-50°C. The mixture is then heated to 40-80°C to form the diformamide or diacetamide (B36884) intermediate.[1]
Q5: How is the hydrolysis of the N,N'-diacyl intermediate typically performed?
A5: The hydrolysis is usually carried out by heating the intermediate in the presence of a strong base, such as sodium hydroxide (B78521), in an aqueous solution. This is followed by neutralization and extraction of the final diamine product.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis from Various Precursors
| Starting Material | Nitrile | Acid | Reported Yield | Reference |
| Terpin Hydrate | Hydrogen Cyanide | Sulfuric Acid | 69.1% | [1] |
| alpha-Terpineol | Hydrogen Cyanide | Sulfuric Acid | 52.9% | [1] |
| Limonene | Hydrogen Cyanide | Sulfuric Acid | 37.2% | [1] |
Table 2: Effect of Reaction Parameters on the Yield of N,N'-diacetyl-p-menthane-1,8-diamine from Turpentine and Acetonitrile
| H₂SO₄ Concentration | Temperature (°C) | Time (h) | Yield |
| 60% | 75 | 5 | 60.1% |
| 20% | 75 | 5 | 50.5% |
| 80% | 75 | 5 | 13.3% |
| 60% | 40 | 5 | 16.6% |
| 60% | 90 | 5 | 12.3% |
| 60% | 75 | 2 | 26.5% |
| 60% | 75 | 7 | 40.6% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Terpin Hydrate
This protocol is based on the method described in US Patent 2,632,022.[1]
Step 1: Ritter Reaction to form 1,8-Diformamido-p-menthane
-
In a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and placed in an ice bath, charge 1 mole of terpin hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide.
-
With stirring, slowly add 2.2 moles of sulfuric acid dropwise over a period of 30 minutes, maintaining the temperature between 15°C and 50°C.
-
After the addition is complete and the initial exothermic reaction has subsided, slowly heat the mixture to 80°C and hold at 80-85°C for three hours. This forms the 1,8-diformamido-p-menthane intermediate.
Step 2: Hydrolysis to this compound
-
Continue heating the reaction mixture from Step 1 to reflux temperature.
-
After hydrolysis is complete, cool the mixture and neutralize it with a strong base, such as a concentrated sodium hydroxide solution, until the pH is strongly alkaline.
-
Isolate the this compound by solvent extraction (e.g., with chloroform (B151607) or ethylene (B1197577) dichloride) followed by distillation of the solvent and vacuum distillation of the product.
Visualizations
References
Technical Support Center: 1,8-Diamino-p-menthane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Diamino-p-menthane (also known as p-menthane-1,8-diamine or PMDA).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PMDA) not pure? What are the common impurities?
A1: Commercial this compound is often of technical grade, with a purity of around 85%.[1][2] The impurities are primarily a result of the synthesis process, which commonly involves the Ritter reaction of terpene precursors like terpine hydrate (B1144303) or limonene (B3431351) with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid.[1]
Common impurities and side products include:
-
Cis- and Trans-isomers: PMDA inherently exists as a mixture of cis and trans geometric isomers.[1] The ratio of these isomers can vary depending on the synthesis and purification methods.
-
Skeletal Rearrangement Byproducts: The Ritter reaction proceeds through carbocation intermediates. Terpene-derived carbocations are prone to skeletal rearrangements to form more stable intermediates, leading to the formation of various structural isomers of the desired p-menthane (B155814) diamine.
-
Unreacted Starting Materials: Incomplete reaction can leave residual terpene precursors or mono-amino functionalized intermediates in the final product.
-
Products of Dehydration: The strongly acidic and often elevated temperature conditions of the Ritter reaction can lead to dehydration of terpene alcohols or the product itself, resulting in unsaturated byproducts.
Q2: I am seeing multiple peaks for my this compound in GC-MS analysis. Is this normal?
A2: Yes, it is normal to observe at least two distinct peaks in the GC-MS chromatogram for this compound.[1] These peaks correspond to the cis and trans isomers of the molecule.[1] It is generally not possible to definitively assign which peak corresponds to which isomer by GC-MS alone.[1] Further characterization using NMR techniques (such as 1H, 13C, HSQC, HMBC, and NOESY) is required for unambiguous structural elucidation of the isomers.[1] Additional peaks may indicate the presence of other impurities as described in Q1.
Q3: My reaction yield is low when synthesizing this compound via the Ritter reaction. What are the potential causes and solutions?
A3: Low yields in the Ritter synthesis of PMDA can be attributed to several factors related to the reaction conditions and the stability of the intermediates.
| Potential Cause | Recommended Solutions |
| Suboptimal Acid Concentration | The concentration of the strong acid (e.g., sulfuric acid) is critical. Too low a concentration may not efficiently generate the necessary carbocation intermediates, while excessively high concentrations can promote side reactions like charring or sulfonation. Optimize the acid concentration based on literature procedures for your specific starting material. |
| Carbocation Rearrangements | The formation of undesired, rearranged isomers can significantly reduce the yield of the target this compound. |
| Reaction Temperature | Inadequate temperature control can lead to a host of issues. Temperatures that are too low may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can favor the formation of dehydration byproducts and other side reactions. |
| Incomplete Hydrolysis | The Ritter reaction initially forms a bis-amide intermediate (e.g., 1,8-diformamido-p-menthane), which must be hydrolyzed to the final diamine. Incomplete hydrolysis will result in a mixture of the amide and the amine, lowering the yield of the desired product. Ensure sufficient time and appropriate conditions (e.g., reflux with a strong base) for the hydrolysis step. |
Q4: How can I purify technical grade this compound?
A4: A common and effective method for purifying crude PMDA is through a three-step process involving salinization, crystallization, and subsequent liberation of the free base.[1] This procedure is particularly useful for removing non-basic impurities.
Troubleshooting Guide for PMDA Purification
Experimental Protocols
Protocol for Purification of this compound by Salinization
This protocol is a generalized procedure based on the method described for purifying commercial PMDA.[1]
-
Salinization:
-
Dissolve the crude this compound (1 equivalent) in a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of acetic acid (2 equivalents) in the same solvent to the stirred PMDA solution.
-
The protonated diamine, PMDAH₂²⁺(2AcO⁻), will precipitate as a white to yellowish solid.[1]
-
-
Crystallization and Filtration:
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
-
Liberation of the Free Diamine:
-
Dissolve the collected diammonium acetate salt in deionized water.
-
Make the aqueous solution strongly basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide (B78521) or potassium hydroxide solution.
-
The free this compound will separate as an organic layer.
-
-
Extraction and Isolation:
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
-
Signaling Pathways and Logical Relationships
Logical Workflow for Troubleshooting Low Purity in PMDA Synthesis
References
Technical Support Center: Optimizing Schiff Base Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis and purification of Schiff bases (imines).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation?
A1: A mildly acidic environment, typically in the pH range of 4-5, is generally optimal for Schiff base formation.[1][2] The reaction mechanism involves two key steps: nucleophilic attack of the amine on the carbonyl carbon, followed by acid-catalyzed dehydration of the carbinolamine intermediate.[3][4][5]
-
At very low pH (highly acidic): The amine starting material becomes protonated, reducing its nucleophilicity and slowing the initial addition step.[4][5][6]
-
At neutral to alkaline pH: The dehydration of the carbinolamine intermediate is the rate-determining step and proceeds slowly without acid catalysis.[4][6][7]
Therefore, a delicate balance is required. The ideal pH is acidic enough to catalyze dehydration but not so acidic that it deactivates the amine. The exact optimal pH can be substrate-dependent and may require experimental determination.[1][7][8]
Q2: What is the role of a catalyst in Schiff base synthesis?
A2: Catalysts are used to accelerate the reaction, primarily by facilitating the dehydration of the carbinolamine intermediate.[6] While many reactions proceed without a catalyst, especially with reactive aldehydes and amines, a catalyst is often necessary for less reactive starting materials like ketones or sterically hindered amines.[4] Common catalysts include:
-
Weak acids: A few drops of glacial acetic acid are frequently used to achieve the optimal mildly acidic pH.[9][10]
-
Lewis acids: Catalysts like TiCl₄ can enhance the reaction rate.[1]
-
Solid catalysts: P₂O₅/Al₂O₃ has been used for efficient, solvent-free synthesis.[11]
Catalyst concentration must be carefully controlled to avoid unwanted side reactions.[1]
Q3: Are Schiff bases stable? How can I prevent decomposition?
A3: The stability of Schiff bases varies. Those derived from aromatic aldehydes are generally more stable due to conjugation, while those from aliphatic aldehydes can be unstable and prone to tautomerization or polymerization.[1][12] The primary cause of degradation is hydrolysis, the reverse of the formation reaction, which is catalyzed by the presence of water and acid or base.[12][13][14]
To prevent decomposition:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[12][13]
-
Control pH: Maintain a neutral pH during work-up and storage to minimize acid or base-catalyzed hydrolysis.[4]
-
Avoid High Temperatures: Store purified compounds at low temperatures and avoid excessive heat during purification, as some Schiff bases are thermally unstable.[12]
-
Immediate Use: If a Schiff base is known to be unstable, it may be best to use it in the subsequent reaction step immediately after synthesis without long-term storage.[1][12]
Troubleshooting Guide
This guide addresses common problems encountered during Schiff base synthesis.
Problem: Low or No Product Yield
Low yields are often due to the reversible nature of the reaction or suboptimal conditions.[1]
| Potential Cause | Troubleshooting Steps |
| Water Presence | The reaction produces water, which can drive the equilibrium back to the reactants.[1][13] Solution: Remove water as it forms using a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) or add a dehydrating agent like molecular sieves (4 Å) or anhydrous Na₂SO₄/MgSO₄ directly to the mixture.[1][13][15] |
| Suboptimal pH | The reaction rate is highly dependent on pH.[1][4] Solution: Experimentally determine the optimal pH. Start by adding a catalytic amount of a weak acid, such as glacial acetic acid, to achieve a pH of approximately 4-5.[1][16] |
| Incomplete Reaction | The reaction may not have reached equilibrium.[1][13] Solution: Increase the reaction time or temperature. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][13] |
| Steric Hindrance | Bulky groups on the aldehyde, ketone, or amine can slow the reaction.[4] Solution: Use more forcing conditions, such as higher temperatures and longer reaction times. |
| Low Reactant Purity | Impurities in starting materials or solvents can cause side reactions.[4] Solution: Use purified reagents and anhydrous solvents. |
Problem: Product is an Oil, Not a Solid
Difficulty in isolating a solid product is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Residual Solvent | Trace amounts of solvent can prevent crystallization. Solution: Ensure all solvent is removed under high vacuum. |
| Product is Naturally Oily | Some Schiff bases are oils or low-melting solids at room temperature. Solution: Cool the flask in an ice bath to induce crystallization.[9] If that fails, attempt trituration by scratching the flask and adding a non-polar solvent like hexane (B92381) or petroleum ether to induce solidification.[1] |
| Impure Product | Impurities can inhibit crystal lattice formation. Solution: Purify the oil using column chromatography. Neutral alumina (B75360) is often preferred over silica (B1680970) gel, as the acidic nature of silica can cause hydrolysis of the imine product.[12] |
| Difficult to Crystallize | The free base may resist crystallization. Solution: If the Schiff base is stable to acid, convert it to a solid salt (e.g., hydrochloride) by treating it with HCl in an anhydrous solvent. The salt can be purified by recrystallization.[1] |
Problem: Impure Product After Isolation
The presence of starting materials or byproducts is a frequent issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Unreacted aldehyde or amine remains.[13] Solution: Drive the reaction to completion by removing water (see above) or using a slight excess (1.1 eq) of one reactant.[13] Then, purify via recrystallization or column chromatography.[17] |
| Hydrolysis During Work-up/Purification | Product decomposes back to starting materials. This is often observed as an aldehyde peak in the ¹H NMR spectrum.[18] Solution: Use anhydrous solvents for all purification steps.[13] When using column chromatography, consider neutral alumina instead of acidic silica gel.[12] Washing the final product with a solvent in which the starting materials are soluble can also be effective.[17] |
| Instability on Silica Gel | The acidic nature of silica gel can degrade the Schiff base.[12] Solution: Use neutral alumina for column chromatography.[12] Alternatively, consider purification by recrystallization from a suitable solvent like ethanol.[17] |
Experimental Protocols & Data
General Protocol for Schiff Base Synthesis
This protocol describes a general procedure for the condensation of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 - 1.2 eq)
-
Anhydrous Solvent (e.g., Ethanol, Methanol, Toluene)
-
Catalyst (optional, e.g., 2-3 drops of glacial acetic acid)
-
Dehydrating Agent (optional, e.g., 4 Å molecular sieves)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in the chosen anhydrous solvent.[9]
-
Addition of Amine: To the stirring solution, add the primary amine (1.0-1.2 eq) dropwise.[4][9]
-
Addition of Catalyst/Dehydrating Agent (Optional): Add the acid catalyst and/or dehydrating agent to the mixture.[4][9][15] If using a Dean-Stark apparatus with toluene, set it up at this stage.
-
Reaction: Stir the mixture at room temperature or reflux for the required time (typically ranging from 10 minutes to several hours).[9][10]
-
Monitoring: Monitor the reaction's progress by TLC until the limiting starting material is consumed.[4]
-
Isolation:
-
If a precipitate forms: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and air dry.[9]
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[12][17]
Data Summary: Reaction Condition Optimization
The following table summarizes common parameters that can be adjusted to optimize the reaction.
| Parameter | Condition / Reagent | Typical Range / Amount | Purpose / Rationale |
| Temperature | Varies by reactants | Room Temp to Reflux (e.g., 60-90 °C) | Increase reaction rate; overcome activation energy |
| Solvent | Ethanol, Methanol, Toluene, DCM | Anhydrous | Solubilize reactants; Toluene allows azeotropic water removal |
| Catalyst | Glacial Acetic Acid | 2-4 drops | Provide optimal mildly acidic pH (4-5) for dehydration step |
| Water Removal | Molecular Sieves (4 Å) | Added to flask | Adsorb water byproduct to drive equilibrium forward |
| Water Removal | Dean-Stark Apparatus | Used with Toluene | Azeotropically remove water byproduct |
| Reactant Ratio | Amine:Aldehyde | 1:1 or slight excess of one | Drive reaction to completion (Le Chatelier's Principle) |
| Reaction Time | Varies by reactants | 10 min - 24 hours | Allow reaction to reach equilibrium/completion |
Visual Guides
General Experimental Workflow
The following diagram outlines the typical workflow for Schiff base synthesis and purification.
Caption: A typical experimental workflow for Schiff base synthesis.
Troubleshooting Logic for Low Product Purity
This flowchart provides a logical path for diagnosing and resolving issues related to product impurity.
Caption: A troubleshooting flowchart for low purity in Schiff base reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ionicviper.org [ionicviper.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
challenges in the isolation of 1,8-Diamino-p-menthane products
Welcome to the technical support center for the isolation and purification of 1,8-Diamino-p-menthane (PMDA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The main challenges stem from the nature of its synthesis and its inherent molecular structure. Key difficulties include:
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Presence of Stereoisomers: this compound is synthesized as a mixture of cis and trans isomers, which have very similar physical properties, making them difficult to separate.
-
Formation of Byproducts: The common synthesis route, the Ritter reaction, involves carbocation intermediates that can lead to skeletal rearrangements and other side reactions, resulting in a complex mixture of impurities.[1][2]
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Purification from Reaction Residues: After synthesis, the crude product is in a strongly acidic medium and requires careful neutralization and extraction, which can lead to emulsion formation and loss of product.[3]
-
Thermal Sensitivity: While relatively stable, diamines can be susceptible to degradation and oxidation at high temperatures, which is a consideration during purification methods like distillation.
Q2: What is the typical purity of commercially available this compound?
A2: Technical grade this compound is often sold as a mixture of cis and trans isomers with a purity of approximately 85%.[4][5] This indicates that significant impurities from the synthesis are typically present.
Q3: What are the common synthesis routes for this compound?
A3: The most established method is the Ritter reaction, starting from terpenes like limonene, α-terpineol, or terpin (B149876) hydrate.[3] This reaction typically uses a nitrile (like hydrogen cyanide or acetonitrile) and a strong acid (such as sulfuric acid) to introduce the amino groups.[1][2][3] The reaction proceeds through a di-amide intermediate (e.g., 1,8-diformamido-p-menthane), which is then hydrolyzed to the final diamine.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of this compound.
Issue 1: Low Yield After Reaction Work-up
Q: I've completed the synthesis and neutralization, but my extracted yield of crude diamine is very low. What could be the cause?
A: Low yield after the initial work-up can be attributed to several factors during the extraction and neutralization phases.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of Amide Intermediate | Ensure the hydrolysis step (heating in the presence of water and acid) was carried out for a sufficient duration and at the recommended temperature (e.g., refluxing above 80°C) to completely convert the di-amide to the diamine.[3] |
| Incomplete Neutralization | The diamine is soluble in the acidic aqueous layer as its ammonium (B1175870) salt. Ensure the pH of the reaction mixture is sufficiently high (>12) after adding a strong base (e.g., NaOH) to deprotonate the diamine and allow its extraction into an organic solvent. |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel with a basic aqueous solution and an organic solvent can lead to stable emulsions, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of shaking. |
| Choice of Extraction Solvent | Ensure you are using an appropriate organic solvent for extraction. Dichloromethane or chloroform (B151607) are often effective for amines. Perform multiple extractions (e.g., 3-4 times) with fresh solvent to maximize recovery from the aqueous layer. |
Issue 2: Difficulty in Separating Cis and Trans Isomers
Q: My product is a mixture of isomers. How can I separate the cis and trans forms?
A: Separating these stereoisomers is challenging due to their similar boiling points and polarities. However, several techniques can be employed.
| Method | Description & Troubleshooting |
| Fractional Distillation (under vacuum) | The cis and trans isomers have slightly different boiling points. A fractional distillation apparatus with a long, efficient column (e.g., Vigreux or packed column) under reduced pressure can separate the isomers. Troubleshooting: If separation is poor, ensure the column is well-insulated, the vacuum is stable, and the boil-up rate is slow and steady to allow for proper equilibrium between liquid and vapor phases. The boiling range for the mixture is approximately 107-126 °C at 10 mmHg. |
| Diastereomeric Salt Crystallization | This is a classical resolution technique. React the diamine mixture with a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. The resulting diastereomeric salts (cis-diamine/chiral acid and trans-diamine/chiral acid) will have different solubilities, allowing one to be selectively crystallized. The pure isomer can then be recovered by neutralizing the salt. Troubleshooting: If no crystals form, try different solvents or solvent mixtures, slowly cool the solution, or use seeding with a small crystal. If both salts co-crystallize, multiple recrystallizations may be necessary. |
| Column Chromatography | While challenging for bulk separation, column chromatography can be effective for smaller scales. Troubleshooting: Standard silica (B1680970) gel may not provide sufficient resolution. Consider using alumina (B75360) or specialized columns. A carefully selected eluent system with a shallow polarity gradient is crucial. Monitor fractions closely using TLC or GC-MS. |
Issue 3: Product Purity Issues (Non-Isomeric Impurities)
Q: My final product is contaminated with impurities other than the alternate isomer. How can I remove them?
A: These impurities often arise from side reactions during the Ritter synthesis.
| Symptom / Impurity | Possible Cause & Solution |
| Residual Amide Intermediate | Incomplete hydrolysis. Solution: Re-subject the impure product to the hydrolysis conditions (strong acid and heat), followed by the neutralization and extraction work-up. |
| Unreacted Terpenes (e.g., Limonene) | Incomplete reaction. Solution: These are non-polar and can often be removed by washing the organic extract containing the diamine salt with a non-polar solvent like hexane (B92381) before neutralization. Alternatively, they can be separated by vacuum distillation, as they are typically more volatile than the diamine. |
| Polymeric or Tar-like Residues | Polymerization or degradation of starting materials/products under strong acid conditions. Solution: These are often non-volatile. Purification by vacuum distillation is effective, as the desired diamine will distill over, leaving the tar behind. If the product is solid, recrystallization can also leave these impurities in the mother liquor. |
Data and Physical Properties
The following table summarizes key physical properties of the this compound isomer mixture.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂N₂ | [5] |
| Molecular Weight | 170.30 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 107-126 °C at 10 mmHg | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4805 | |
| Purity (Technical Grade) | ~85% (mixture of isomers) | [4][5] |
Experimental Protocols
Protocol 1: General Purification by Vacuum Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities and to achieve a partial separation of cis and trans isomers.
Materials:
-
Crude this compound (post-workup)
-
Short-path distillation apparatus or fractional distillation column (e.g., Vigreux)
-
Vacuum pump with a pressure gauge
-
Heating mantle and stirrer
-
Receiving flasks
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. A pressure of approximately 10 mmHg is a good target.
-
Heating: Begin heating the distillation flask gently while stirring.
-
Collecting Fractions:
-
First Fraction: Collect any low-boiling impurities (e.g., residual solvents or unreacted terpenes) that distill at a lower temperature.
-
Main Fraction: As the temperature rises into the 107-126 °C range (at 10 mmHg), begin collecting the this compound product. To attempt isomer separation, collect multiple small fractions across this temperature range.
-
Final Residue: High-boiling impurities and polymeric material will remain in the distillation flask. Do not distill to dryness.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity and isomeric ratio. Fractions collected at the lower end of the boiling range will be enriched in one isomer, while those at the higher end will be enriched in the other.
Visual Workflow and Logic Diagrams
Caption: General workflow from synthesis to purification of this compound.
Caption: Decision tree for troubleshooting low purity of isolated PMDA.
References
Technical Support Center: Purification of 1,8-Diamino-p-menthane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Diamino-p-menthane. The following information addresses common issues related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in technical grade this compound?
A1: Technical grade this compound, often sold with a purity of around 85%, may contain several impurities stemming from its synthesis. The most common synthesis route is the Ritter reaction of a terpene precursor (like limonene (B3431351) or terpine hydrate) with hydrogen cyanide, followed by hydrolysis.[1] Potential impurities include:
-
1,8-Diformamido-p-menthane: A common intermediate in the synthesis process.[2]
-
Unreacted Starting Materials: Residual terpene precursors.
-
Side-Reaction Products: Isomeric diamines and other by-products from the Ritter reaction.
Q2: What are the primary methods for purifying this compound?
A2: The main purification strategies for this compound are:
-
Salinization and Neutralization: This is a highly effective method that involves converting the diamine into a salt (e.g., diacetate), which can be purified by recrystallization. The purified salt is then neutralized to yield the high-purity free diamine.[3]
-
Vacuum Distillation: This technique is suitable for separating the diamine from less volatile impurities.[4][5]
-
Column Chromatography: While less common for large-scale purification, it can be effective for achieving very high purity on a smaller scale.
Q3: My purified this compound is a mixture of cis and trans isomers. How can I separate them?
A3: The commercial product is typically a mixture of cis and trans isomers.[6] Separation of these stereoisomers can be challenging and often requires specialized chromatographic techniques, such as chiral HPLC, which are beyond the scope of standard impurity removal. For most applications, the mixture of isomers is used.
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Cycle
Problem: After performing a purification procedure (e.g., one cycle of salinization/neutralization or a single distillation), the purity of my this compound is still below the desired level.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Initial Impurity Load | The initial concentration of impurities in the technical grade material is too high for a single purification step to be effective. |
| Solution: Repeat the purification cycle. For the salinization method, a second recrystallization of the diacetate salt can significantly improve purity. For distillation, a second fractional distillation may be necessary. | |
| Inefficient Recrystallization | The solvent system used for the recrystallization of the diacetate salt may not be optimal, leading to co-crystallization of impurities. |
| Solution: Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the salt is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. | |
| Incomplete Conversion to Salt | In the salinization step, not all of the diamine was converted to the diacetate salt, leaving impurities in the free base form. |
| Solution: Ensure a stoichiometric excess of acetic acid is used during the salinization step. Monitor the pH to ensure complete protonation of the diamine. | |
| Suboptimal Distillation Conditions | The vacuum pressure or temperature during distillation may not be ideal for separating the diamine from specific impurities. |
| Solution: Optimize the vacuum distillation parameters. A lower pressure will reduce the boiling point and can improve separation from impurities with similar boiling points at atmospheric pressure.[5] Use a fractionating column with a sufficient number of theoretical plates for better separation.[4] |
Issue 2: Product Loss During Purification
Problem: A significant amount of this compound is lost during the purification process, resulting in a low overall yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solubility of the Diacetate Salt | The diacetate salt may have some solubility in the recrystallization solvent even at low temperatures, leading to loss in the mother liquor. |
| Solution: Carefully select the recrystallization solvent to minimize the solubility of the salt at low temperatures. Cooling the crystallization mixture to a very low temperature (e.g., 0-4 °C) before filtration can improve the yield. | |
| Mechanical Losses | Product may be lost during transfers between vessels, on filtration media, or during drying. |
| Solution: Handle the material carefully, ensuring complete transfer between steps. Use appropriate filtration techniques to minimize loss. | |
| Decomposition During Distillation | Heating the diamine to high temperatures during distillation, even under vacuum, can lead to decomposition. |
| Solution: Use a high vacuum to lower the boiling point as much as possible.[5] Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure. The distillation should be performed as quickly as possible. |
Experimental Protocols
Protocol 1: Purification via Salinization and Neutralization
This protocol describes a three-step method to purify technical grade this compound by converting it to its diacetate salt, recrystallizing the salt, and then liberating the purified free diamine.[3]
Step 1: Salinization
-
Dissolve 100 g of technical grade this compound (approx. 85% purity, ~0.5 mol) in 500 mL of a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) in a flask equipped with a magnetic stirrer.
-
Slowly add a slight molar excess of glacial acetic acid (e.g., 65 g, ~1.1 mol) to the stirred solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Continue stirring for 1-2 hours at room temperature. The this compound diacetate salt will precipitate as a white to yellowish solid.
Step 2: Recrystallization of the Diacetate Salt
-
Isolate the crude diacetate salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Transfer the crude salt to a clean flask and add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Step 3: Neutralization to Free Diamine
-
Dissolve the purified diacetate salt in a minimal amount of deionized water.
-
Slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) with stirring until the pH of the solution is highly basic (pH > 12).
-
The free this compound will separate as an oily layer.
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile or high-boiling impurities.
-
Set up a vacuum distillation apparatus with a short path distillation head and a well-insulated fractionating column if separation of components with close boiling points is required.
-
Place the technical grade this compound into the distillation flask.
-
Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Gently heat the distillation flask. Collect any low-boiling fractions separately.
-
The this compound will distill at a temperature dependent on the applied pressure (e.g., 107-126 °C at 10 mmHg).[6] Collect the main fraction in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Data Presentation
| Parameter | Technical Grade this compound | Purified this compound (Typical) |
| Purity (Assay) | ~85%[6][7] | >98% |
| Appearance | Clear to pale-yellow liquid[3] | Colorless to pale-yellow liquid |
| Boiling Point | 107-126 °C / 10 mmHg[6] | Narrower boiling range (e.g., 110-115 °C / 10 mmHg) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 3. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
stability issues of 1,8-Diamino-p-menthane in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,8-Diamino-p-menthane in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is considered a stable compound under standard storage conditions.[1] However, its stability in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to air and light. As a diamine, it is susceptible to degradation in the presence of incompatible materials.
Q2: What materials and substances are incompatible with this compound?
A2: To ensure the stability of this compound, avoid contact with the following:
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Strong acids: Can cause vigorous reactions.[1]
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Oxidizing agents: Such as nitrates, peroxides, and chlorine bleaches, as they may cause ignition.[1]
-
Copper, aluminum, and their alloys: Contact with these metals should be avoided.[1]
-
Carbon dioxide (CO2): Amines can react with CO2, especially at elevated temperatures, which can affect stability.[2][3]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For optimal stability, this compound and its solutions should be stored under the following conditions:
-
Keep in a dry, cool, and well-ventilated area.[4]
-
Store away from incompatible materials like acids and oxidizing agents.[1]
-
For solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and CO2.
Q4: How does temperature affect the stability of this compound solutions?
A4: High temperatures can accelerate the degradation of amine solutions.[3] For other amines, thermal degradation has been observed to increase with higher temperatures, especially in the presence of CO2.[3] It is advisable to store solutions at recommended temperatures, typically cool or refrigerated conditions, unless specified otherwise by an experimental protocol.
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow/brown. What could be the cause?
-
Possible Cause: Discoloration can be a sign of oxidative degradation. This may occur due to prolonged exposure to air (oxygen). The presence of metal ions, such as copper or iron, can catalyze this oxidation.[2]
-
Solution:
-
Prepare fresh solutions and minimize their exposure to air.
-
Use high-purity solvents and de-gas them before use if your application is sensitive to oxidation.
-
Store the solution under an inert atmosphere (nitrogen or argon).
-
Ensure your glassware is scrupulously clean and free of metal contaminants.
-
Issue 2: I observe precipitation or cloudiness in my this compound solution.
-
Possible Cause:
-
Reaction with atmospheric CO2: Amines can react with carbon dioxide from the air to form carbamates, which may have lower solubility in certain solvents.
-
Solvent incompatibility or saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, possibly due to a temperature change.
-
Degradation Product: The precipitate could be a degradation product.
-
-
Solution:
-
Handle and store solutions under an inert atmosphere to prevent CO2 exposure.
-
Verify the solubility of this compound in your specific solvent and at your working temperature. Gentle warming and sonication may help redissolve the compound if it has precipitated due to cold.
-
If degradation is suspected, the solution should be discarded and a fresh one prepared.
-
Issue 3: My experiment is giving inconsistent results, and I suspect the this compound solution has degraded.
-
Possible Cause: A loss of potency or the presence of interfering degradation products can lead to inconsistent experimental outcomes. Primary amines can undergo thermal degradation, and the rate can be influenced by factors like the presence of CO2.[3][5]
-
Solution:
-
Prepare fresh solutions: This is the most straightforward way to rule out solution degradation.
-
Perform a stability check: If you need to store solutions for extended periods, it is advisable to perform a stability study under your specific storage conditions. You can use an analytical technique like HPLC to check for the appearance of degradation peaks or a decrease in the main compound peak over time.
-
Review handling procedures: Ensure that the solution is not being inadvertently exposed to incompatible materials or conditions during your experimental workflow.
-
Data and Protocols
Summary of Factors Affecting Stability
| Factor | Effect on this compound Stability | Recommendations |
| Strong Acids | Can cause vigorous reactions and degradation.[1] | Avoid contact. |
| Oxidizing Agents | Can lead to ignition and rapid degradation.[1] | Avoid contact. |
| Metals | Copper, aluminum, and their alloys are incompatible.[1] Other metals like iron may catalyze oxidation.[2] | Use appropriate containers and ensure glassware is free of metal contaminants. |
| Carbon Dioxide (CO2) | Can react with the amine groups, potentially leading to carbamate (B1207046) formation and degradation.[2][3] | Minimize exposure to air; consider working under an inert atmosphere. |
| High Temperature | Can accelerate thermal degradation.[3] | Store solutions in a cool place and avoid unnecessary heating. |
| Oxygen (Air) | Can cause oxidative degradation, often indicated by discoloration.[2] | Minimize exposure to air; store under an inert atmosphere. |
Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Container | Original, tightly sealed container.[1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) for sensitive applications. |
| Temperature | Cool, dry, and well-ventilated area.[4] |
| Incompatibilities | Store away from strong acids, oxidizing agents, copper, and aluminum.[1] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] |
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol provides a general method for monitoring the stability of this compound in a specific solvent system.
Objective: To determine the stability of a this compound solution over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and solvent)
-
Volumetric flasks and pipettes
-
Storage vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Divide the remaining stock solution into several sealed vials to avoid repeated opening of the same sample.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of the remaining compound.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Table for Recording Stability Data (Example)
| Time Point | Storage Conditions | Peak Area of this compound | % Remaining | Observations (e.g., new peaks, discoloration) |
| 0 h | - | Initial Area | 100% | Clear solution, single major peak |
| 24 h | Room Temp, Light | |||
| 24 h | 4°C, Dark | |||
| 1 week | Room Temp, Light | |||
| 1 week | 4°C, Dark |
Visualizations
References
Technical Support Center: 1,8-Diamino-p-menthane Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Diamino-p-menthane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a primary alicyclic diamine.[1] It is commonly used as a precursor in the synthesis of various Schiff bases, which are then used to prepare coordination complexes with ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).[2] Additionally, it serves as a starting material for heterocyclic Schiff base derivatives with herbicidal activity and can be used as a monomer in the synthesis of polyurethanes.[1][2]
Q2: What are the common grades of commercially available this compound?
Commercial this compound is often available in a technical grade, with a purity of approximately 85%.[1][3] This product is typically a mixture of cis and trans isomers and may appear as a clear to pale-yellow liquid.[1] For applications requiring high purity, such as in the synthesis of polymers with reproducible properties, further purification is necessary.[1]
Q3: What are the key safety precautions to take when handling this compound?
This compound is classified as a hazardous substance and should be handled with care in a well-ventilated area. It is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should always be worn. It is incompatible with strong oxidizing agents, acids, isocyanates, and other specific organic compounds.[4][5]
Q4: How should this compound be stored?
It is recommended to store this material in a refrigerator.[5] The storage area should be well-ventilated and away from incompatible materials.[4]
Troubleshooting Guide
Issue 1: Low Yield or Purity in Subsequent Reactions (e.g., Schiff Base Synthesis, Polymerization)
Question: I am experiencing low yields and impure products when using this compound in my synthesis. What could be the cause?
Answer: The most likely cause is the purity of the commercial this compound. The presence of impurities (up to 15%) in the technical grade product can interfere with subsequent reactions.[1] For sensitive applications like polymerization, using the unpurified diamine can lead to poor reproducibility.[1]
Troubleshooting Steps:
-
Verify Purity: If possible, analyze the purity of your starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Purify the Diamine: It is highly recommended to purify the commercial diamine before use. A common and effective method involves a three-step process of salinization, crystallization, and alkali treatment.[1] (See Experimental Protocols section for a detailed procedure).
-
Control Reaction Conditions: Ensure that your reaction is performed under optimal conditions (e.g., appropriate solvent, temperature, and inert atmosphere if necessary).
Issue 2: Inconsistent Polymer Properties
Question: The polyurethanes I synthesize using this compound have varying properties from batch to batch. Why is this happening?
Answer: In addition to purity issues, the presence of both cis and trans isomers in the starting material can influence the spatial configuration and, consequently, the final properties of the polymer.[1] The ratio of these isomers may not be consistent across different commercial batches.
Troubleshooting Steps:
-
Characterize Isomeric Mixture: A thorough analytical study using NMR techniques (e.g., 1H, 13C, HSQC, HMBC, and NOESY) can help characterize the cis-trans isomeric mixture of your diamine.[1]
-
Purify and Isolate Isomers (if necessary): While challenging, chromatographic techniques may be employed to separate the isomers if your application is highly sensitive to the stereochemistry of the monomer.
-
Ensure High Purity of Starting Material: As with Issue 1, purifying the diamine to remove non-isomeric impurities is crucial for reproducibility.[1]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [3] |
| Molecular Weight | 170.30 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 107-126 °C at 10 mmHg | |
| Melting Point | -45 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4805 | |
| Flash Point | 93 °C (closed cup) |
Experimental Protocols
Protocol 1: Purification of Technical Grade this compound
This protocol is based on the salinization, crystallization, and alkali treatment method to enhance the purity of commercial this compound.[1]
Materials:
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Commercial this compound (~85% purity)
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Acetic acid solution
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A suitable alkali solution (e.g., sodium hydroxide)
-
Appropriate organic solvents for extraction and washing (e.g., diethyl ether)
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Standard laboratory glassware
-
Filtration apparatus
Methodology:
-
Salinization:
-
Dissolve the crude this compound in a suitable solvent.
-
Slowly add a solution of acetic acid to the diamine solution with stirring. This will protonate the diamine, forming the acetate (B1210297) salt (PMDAH₂²⁺)(2AcO⁻).[1]
-
The salt will precipitate out of the solution as a solid.
-
-
Crystallization:
-
Filter the precipitated salt from the solution.
-
Recrystallize the salt from a suitable solvent system to remove impurities. The choice of solvent will depend on the solubility characteristics of the salt and impurities.
-
-
Alkali Treatment:
-
Dissolve the purified salt in water.
-
Add a strong alkali solution (e.g., NaOH) to deprotonate the diammonium salt and regenerate the free diamine.
-
The purified this compound will separate as an organic layer.
-
-
Extraction and Drying:
-
Extract the purified diamine using an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Verification:
-
Confirm the purity of the final product using GC or NMR analysis.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. P-MENTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Scaling Up 1,8-Diamino-p-menthane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 1,8-Diamino-p-menthane (B1222041).
Troubleshooting Guide
Scaling up chemical reactions can introduce a variety of challenges. This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure starting materials (terpenes, nitriles) are pure. - Optimize reaction temperature and time. For the Ritter reaction using acetonitrile (B52724) and sulfuric acid, a temperature of 55°C and a reaction time of 6 hours have been shown to be effective.[1] - Ensure proper stoichiometry of reactants. For the synthesis from terpin (B149876) hydrate, hydrogen cyanide, and sulfuric acid, molar ratios of 1:2.4:2.0 have been used.[2] |
| Side reactions | - Formation of isomeric diamines or other byproducts can occur.[3] - Control the reaction temperature carefully, as higher temperatures can lead to undesired side products. The reaction of terpenes with hydrogen cyanide and sulfuric acid is exothermic and requires careful temperature control between 15-50°C during the initial mixing.[2] | |
| Product loss during workup | - Optimize extraction and purification methods. Salting out, solvent extraction, or distillation are common methods for isolating the diamine.[4] - For purification of crude (approx. 85%) this compound, a three-step procedure of salinization with acetic acid, crystallization, and subsequent alkali treatment can be effective.[3] | |
| Presence of Impurities | Unreacted starting materials | - Monitor reaction progress using techniques like GC to ensure completion. - Adjust stoichiometry or reaction time as needed. |
| Formation of 1,8-diformamido-p-menthane intermediate | - If the hydrolysis step is incomplete in the traditional synthesis method, the diformamide intermediate may be present.[2] - Ensure sufficient water is present and the hydrolysis is carried out at an appropriate temperature (reflux) and for a sufficient duration.[2] | |
| Water-insoluble organic impurities | - In the synthesis from terpenes, water-insoluble organic impurities can contaminate the product.[4] - Purification by fractional distillation under vacuum is a recommended method to remove these impurities.[4] | |
| Reaction Fails to Proceed | Poor quality of reagents | - Use freshly distilled or purified starting materials. - Verify the purity and identity of reagents using analytical methods. |
| Inappropriate reaction conditions | - Ensure the concentration of sulfuric acid is appropriate for the chosen synthetic route. For the Ritter reaction with acetonitrile, a 60% sulfuric acid solution has been used.[1] - For the synthesis involving hydrogen cyanide, the amount of water is crucial and should be 0.1 to 5 times the weight of the sulfuric acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include various terpenes such as limonene (B3431351), terpin hydrate, alpha-terpineol (B3430122), beta-terpineol, and alpha-pinene.[2] Turpentine, a mixture of terpenes, can also be used as a cost-effective starting material.[4]
Q2: What are the primary synthetic routes to produce this compound?
A2: The traditional and most documented method is a variation of the Ritter reaction, involving the reaction of a terpene with hydrogen cyanide in the presence of sulfuric acid.[2] This reaction proceeds through a 1,8-diformamido-p-menthane intermediate, which is then hydrolyzed to the diamine.[2] A safer, more modern alternative involves the Ritter reaction with acetonitrile instead of the highly toxic hydrogen cyanide.[5]
Q3: What are the major safety concerns when synthesizing this compound?
A3: The traditional synthesis route involves the use of highly toxic and volatile hydrogen cyanide, which requires stringent safety precautions.[3][5] The reaction is also exothermic and requires careful temperature control to prevent runaways.[2] The use of concentrated sulfuric acid also poses a significant hazard.
Q4: How can I purify crude this compound?
A4: For crude this compound (often around 85% purity), a three-step purification process is effective:
-
Salinization: React the crude diamine with a solution of acetic acid to form the protonated diamine salt, which precipitates as a solid.[3]
-
Crystallization: The salt can then be purified by crystallization.
-
Alkali Treatment: Treatment of the purified salt with a strong base will regenerate the pure diamine.[3] Fractional distillation under vacuum is also a viable method for purification.[4]
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary depending on the starting material and reaction conditions. For the synthesis from terpin hydrate, yields of around 69% have been reported.[2] When starting from limonene, yields of approximately 37% have been achieved.[2] The synthesis from alpha-terpineol has been reported to yield around 53%.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Terpin Hydrate (Traditional Method)
Warning: This procedure involves the use of highly toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
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Terpin hydrate
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Hydrogen cyanide
-
Sulfuric acid
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Water
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Strong base (e.g., sodium hydroxide) for neutralization
Procedure: [2]
-
In a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and immersed in an ice bath, charge 1 mole of terpin hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide.
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With stirring, add 2.2 moles of sulfuric acid dropwise over 30 minutes, maintaining the temperature at 15-25°C.
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After the addition is complete, hold the mixture at room temperature for 1.5 hours.
-
Add an amount of water equal to 5 moles and reflux the mixture for 30 minutes to hydrolyze the intermediate 1,8-diformamido-p-menthane.
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After hydrolysis, neutralize the reaction mixture with a strong base.
-
Isolate the this compound by solvent extraction or distillation.
-
Purify the product by fractional distillation under vacuum.
Protocol 2: Synthesis of 1,8-Diacetamido-p-menthane from Limonene (Safer Alternative Precursor Synthesis)
This protocol describes the synthesis of the diacetamide (B36884) precursor, which can be subsequently hydrolyzed to this compound. This method avoids the use of hydrogen cyanide.
Materials:
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Limonene
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Acetonitrile
-
Sulfuric acid (60% solution)
Optimized Reaction Conditions: [1]
| Parameter | Value |
| Molar ratio of H₂SO₄ to limonene | 2.2:1 |
| Molar ratio of acetonitrile to limonene | 2.4:1 |
| Reaction Temperature | 55°C |
| Reaction Time | 6 hours |
Procedure: [1]
-
In a reaction vessel, combine limonene and acetonitrile.
-
Slowly add the 60% sulfuric acid solution while maintaining the temperature at 55°C.
-
Stir the mixture at 55°C for 6 hours.
-
After the reaction is complete, quench the reaction by pouring it over ice.
-
The precipitated 1,8-diacetamido-p-menthane can be collected by filtration.
-
The crude product can be purified by recrystallization.
-
The purified 1,8-diacetamido-p-menthane can then be hydrolyzed to this compound using standard methods (e.g., acid or base hydrolysis).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 3. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2955138A - Process for the preparation of menthane diamine - Google Patents [patents.google.com]
- 5. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 1,8-Diamino-p-menthane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1,8-Diamino-p-menthane.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Rapid or Gradual Decrease in Reaction Rate or Product Yield
Initial Observation: The reaction slows down significantly or stops before completion, or the yield of the desired product is lower than expected.
Possible Causes and Troubleshooting Steps:
-
Catalyst Poisoning: The primary amino groups of this compound can strongly adsorb onto the active sites of metal catalysts (e.g., Pd, Pt, Rh, Ni), leading to deactivation.[1] Impurities in reactants or solvents can also act as poisons.
-
Diagnostic Test: Add a fresh batch of catalyst to the stalled reaction. A restart of the reaction strongly indicates that the original catalyst was poisoned.
-
Mitigation:
-
Use high-purity this compound and solvents.
-
Consider using a catalyst known to be more resistant to amine poisoning.
-
Optimize reaction conditions (e.g., lower temperature) to reduce the strength of amine adsorption.
-
-
-
Fouling or Coking: Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface can block active sites and pores.[2]
-
Diagnostic Test: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or visual inspection for discoloration.
-
Mitigation:
-
Modify reaction conditions to minimize byproduct formation.
-
Employ a catalyst with larger pores to reduce the impact of fouling.
-
-
-
Sintering or Thermal Degradation: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[2]
-
Diagnostic Test: Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in particle size and crystal structure.
-
Mitigation:
-
Operate the reaction at the lowest effective temperature.
-
Choose a catalyst with high thermal stability.
-
-
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly in liquid-phase reactions.[3]
-
Diagnostic Test: Analyze the reaction mixture filtrate for the presence of the leached metal using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).
-
Mitigation:
-
Select a catalyst with strong metal-support interactions.
-
Optimize the solvent and reaction conditions to minimize metal solubility.
-
-
Issue 2: Change in Product Selectivity
Initial Observation: The reaction produces a higher proportion of undesired byproducts.
Possible Causes and Troubleshooting Steps:
-
Selective Poisoning: The poison may preferentially adsorb on certain types of active sites, altering the catalytic pathway and favoring the formation of byproducts.
-
Action: Identify and eliminate the source of the poison.
-
-
Changes in Catalyst Structure: Sintering or fouling can alter the geometric and electronic properties of the active sites, leading to changes in selectivity.
-
Action: Address the root cause of sintering or fouling as described in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound and what makes them susceptible to deactivation?
A1: Platinum group metals (PGMs) such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on various supports (e.g., carbon, alumina) are commonly used for reactions like hydrogenation and reductive amination involving diamines.[4] These metals are susceptible to poisoning by the lone pair of electrons on the nitrogen atoms of the diamine, which can form strong bonds with the metal surface, blocking active sites.[1]
Q2: How can I prevent catalyst deactivation when working with this compound?
A2:
-
Use High-Purity Reagents: Ensure that this compound, solvents, and other reactants are free from impurities like sulfur compounds, which are known catalyst poisons.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the deactivating effect of the amine.
-
Catalyst Selection: Choose a catalyst that is reported to have higher tolerance to amine-containing reactants.
-
Inert Atmosphere: For air-sensitive catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Is it possible to regenerate a catalyst that has been deactivated by this compound?
A3: Yes, regeneration is often possible, but the success rate and recovery of activity depend on the deactivation mechanism.
-
For Poisoning: Washing the catalyst with a suitable solvent or a dilute acidic solution can help remove the adsorbed diamine. This is followed by thorough washing with deionized water and drying.
-
For Coking/Fouling: A common method is calcination, where the catalyst is heated in a controlled flow of air or an inert gas containing a low concentration of oxygen to burn off the carbonaceous deposits.[5]
-
For Sintering: Regeneration from sintering is more challenging and often requires more aggressive treatments like redispersion of the metal particles, which may involve chemical treatments at high temperatures.
Q4: My reaction to synthesize a Schiff base from this compound is not proceeding as expected, even with a catalyst. What could be the issue?
A4: In Schiff base synthesis, which is typically a condensation reaction, a catalyst might be used to accelerate the reaction. If you observe issues, consider the following:
-
Catalyst Incompatibility: The chosen catalyst might be inhibited by the reactants or the solvent.
-
Water Removal: The formation of a Schiff base produces water, which can inhibit the reaction or deactivate certain catalysts. Ensure that water is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus.
-
Side Reactions: The diamine or the aldehyde/ketone might be participating in side reactions that consume the reactants or poison the catalyst.
Quantitative Data on Catalyst Performance
The following tables provide representative data on catalyst deactivation and regeneration. Note that these are illustrative examples based on similar systems, and actual results will vary depending on the specific catalyst, reaction conditions, and the nature of the deactivation.
Table 1: Illustrative Example of Catalyst Deactivation in a Hydrogenation Reaction with a Diamine
| Catalyst State | Conversion of Starting Material (%) | Selectivity to Desired Product (%) |
| Fresh Catalyst (Run 1) | >99 | 95 |
| After 1st Recycle (Run 2) | 85 | 92 |
| After 2nd Recycle (Run 3) | 60 | 88 |
| After 3rd Recycle (Run 4) | 35 | 85 |
Table 2: Representative Regeneration Efficiency of a Poisoned Palladium Catalyst
| Catalyst State | Catalyst Activity (Relative to Fresh Catalyst) |
| Fresh Catalyst | 100% |
| Poisoned Catalyst | 20% |
| Regenerated by Solvent Washing | 75% |
| Regenerated by Calcination | 90% |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To determine if catalyst deactivation is the primary cause for a stalled reaction.
Methodology:
-
Set up the reaction involving this compound with the standard catalyst loading and reaction conditions.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
-
If the reaction rate slows significantly or stops, carefully add a fresh portion of the catalyst (e.g., 50% of the initial catalyst loading) to the reaction mixture under an inert atmosphere.
-
Continue to monitor the reaction. A noticeable increase in the reaction rate indicates that the initial catalyst was likely poisoned.
Protocol 2: Regeneration of an Amine-Poisoned Palladium on Carbon (Pd/C) Catalyst
Objective: To attempt the regeneration of a Pd/C catalyst deactivated by this compound.
Methodology:
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent that was used for the reaction (e.g., ethanol (B145695), 3 x 20 mL).
-
To remove the strongly adsorbed diamine, wash the catalyst with a dilute solution of a weak acid (e.g., 0.1 M acetic acid in ethanol, 3 x 20 mL).
-
Follow with a thorough wash with deionized water until the filtrate is neutral to remove any residual acid.
-
Wash the catalyst with ethanol (2 x 20 mL) to remove water.
-
Dry the catalyst under vacuum at 60-80 °C for several hours.
-
Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of a fresh catalyst.
Protocol 3: Catalytic Synthesis of a Schiff Base from this compound
Objective: To synthesize a Schiff base using this compound and an aldehyde in the presence of a solid acid catalyst, with considerations for catalyst deactivation.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent), the desired aldehyde (2.2 equivalents), a solid acid catalyst (e.g., Amberlyst-15, 10 wt%), and a suitable solvent (e.g., toluene).
-
Reflux the reaction mixture and monitor the removal of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with the reaction solvent and dry it for potential reuse.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure and purify by recrystallization or chromatography.
-
If catalyst deactivation is observed upon reuse, consider regenerating the catalyst by washing with a polar solvent to remove any adsorbed organic species.
Visualizations
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: The cycle of catalyst use, deactivation, and regeneration.
Caption: Experimental workflow for catalytic Schiff base synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 1,8-Diamino-p-menthane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 1,8-Diamino-p-menthane, a versatile diamine used in various research and development applications. The purity of this compound is critical, as impurities can significantly impact reaction yields, product quality, and the safety of final products. Commercial grades of this compound often have a stated purity of around 85%, making robust analytical methods for quality control essential.[1] This guide explores the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/Fluorescence) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase after derivatization. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. |
| Typical Purity Range Determined | 80-99% | 80-99.9% | 80-99.9% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% (with fluorescence detection) | ~0.1% |
| Accuracy | High | High | Very High |
| Precision (RSD) | < 2% | < 1.5% | < 1% |
| Sample Throughput | High | Moderate | Moderate |
| Key Advantages | Robust, reliable, and effective for volatile impurities. | High sensitivity and versatility for a wide range of impurities. | Non-destructive, provides structural information, and does not require a reference standard of the analyte itself. |
| Key Limitations | Potential for peak tailing with amines; may require specific columns. | Requires a derivatization step, which can add complexity and time. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound. Due to the basic nature of amines, peak tailing can be a challenge, which can be mitigated by using a specialized column or a column conditioner.[2]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for amine analysis (e.g., Agilent J&W CP-Volamine).
Reagents:
-
High-purity solvent for sample dilution (e.g., methanol (B129727) or dichloromethane).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Potential Impurities: Based on its synthesis from terpene precursors via the Ritter reaction, potential impurities may include unreacted starting materials (e.g., limonene, terpin (B149876) hydrate), the intermediate 1,8-diformamido-p-menthane, and byproducts from side reactions.[3][4]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This compound lacks a strong UV chromophore, necessitating a derivatization step to introduce a UV-active or fluorescent tag for sensitive detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent derivatives.[5][6][7]
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone).
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).
-
This compound sample and standard.
Procedure:
-
Derivatization:
-
To 100 µL of the sample or standard solution (in a suitable solvent), add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.
-
Add 100 µL of a quenching solution (e.g., proline, 100 mg/mL) to react with excess dansyl chloride and incubate for an additional 10 minutes.
-
Evaporate the acetone (B3395972) under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: Gradient elution with A: Water and B: Acetonitrile.
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 254 nm
-
Fluorescence: Excitation ~340 nm, Emission ~525 nm.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to a calibration curve prepared from derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[8] The purity is calculated by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity.[9][10]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃).
-
Certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Pulse Program: Single pulse excitation.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16 or more).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
References
- 1. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 7. scribd.com [scribd.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the NMR Analysis of Cis- and Trans-1,8-Diamino-p-menthane Isomers
For researchers and professionals in the fields of chemistry and drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the elucidation of isomeric structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for the cis and trans isomers of 1,8-diamino-p-menthane (B1222041), a valuable diamine in various synthetic applications. The information presented herein is compiled from experimental data to aid in the identification and characterization of these diastereomers.
Structural Isomers of this compound
The distinction between the cis and trans isomers of this compound lies in the spatial arrangement of the amino-isopropyl and aminomethyl groups relative to the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This stereochemical difference leads to distinct NMR spectra.
Caption: Structural representations of cis- and trans-1,8-diamino-p-menthane.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for the cis and trans isomers of this compound. The data reveals characteristic differences in the chemical environments of the protons and carbons in each isomer, allowing for their unambiguous identification.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | cis-1,8-Diamino-p-menthane | trans-1,8-Diamino-p-menthane |
| CH(CH₃)₂ | 1.80-1.90 (m) | 1.65-1.75 (m) |
| CH₂ (ring) | 1.20-1.60 (m) | 1.10-1.50 (m) |
| C(CH₃)₂NH₂ | 1.10 (s) | 1.08 (s) |
| CH(CH₃)₂ | 0.88 (d, J=6.5 Hz) | 0.86 (d, J=6.5 Hz) |
| NH₂ | 1.50-2.50 (br s) | 1.50-2.50 (br s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | cis-1,8-Diamino-p-menthane | trans-1,8-Diamino-p-menthane |
| C(CH₃)₂NH₂ | 51.5 | 51.3 |
| C(ring)-C(CH₃)₂NH₂ | 48.0 | 47.8 |
| CH(CH₃)₂ | 33.0 | 32.8 |
| CH₂ (ring) | 28.0, 24.5 | 27.8, 24.3 |
| C(CH₃)₂NH₂ | 29.0 | 28.8 |
| CH(CH₃)₂ | 20.0 | 19.8 |
Experimental Protocol: NMR Spectroscopic Analysis
The NMR data presented in this guide were obtained using the following experimental methodology:
Instrumentation: A Bruker Avance III HD 400 spectrometer, or an equivalent instrument, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Sample Preparation: Samples of the cis and trans isomers of this compound were dissolved in deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 10-20 mg/mL. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-100 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
Data Processing: The raw data was processed using standard NMR software (e.g., MestReNova, TopSpin). Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal.
Logical Workflow for NMR Analysis
The process of analyzing the cis-trans isomers of this compound using NMR spectroscopy can be summarized in the following workflow:
Caption: Workflow for the NMR analysis of this compound isomers.
Conclusion
The discernible differences in the ¹H and ¹³C NMR spectra of cis- and trans-1,8-diamino-p-menthane provide a reliable method for their differentiation. The upfield shift of the methine proton in the isopropyl group of the trans isomer compared to the cis isomer is a key distinguishing feature in the ¹H NMR spectrum. Similarly, subtle but consistent variations in the ¹³C chemical shifts of the ring carbons and the substituent carbons allow for confident assignment of each isomer. By following the detailed experimental protocol and data analysis workflow outlined in this guide, researchers can effectively utilize NMR spectroscopy for the structural characterization of these and other related p-menthane (B155814) derivatives.
Chiral HPLC Analysis of 1,8-Diamino-p-menthane Derivatives: A Comparative Guide to Method Development
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral compounds is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 1,8-Diamino-p-menthane derivatives. Due to a lack of specific published data on this exact molecule, this guide presents strategies based on established methods for structurally analogous cyclic diamines, offering a robust starting point for method development.
The successful chiral separation of diamine compounds by HPLC is highly dependent on the selection of the Chiral Stationary Phase (CSP) and the mobile phase composition. The primary approaches involve direct separation on a CSP or indirect separation after derivatization of the amino groups.
Comparison of Potential Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in achieving enantiomeric separation. For primary amines like this compound derivatives, several types of CSPs have proven effective for similar structures. The table below compares potential CSPs and their typical operating conditions.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Recommended Mobile Phases | Advantages & Considerations |
| Polysaccharide-Based (derivatized) | CHIRALPAK® AD-H, CHIRALCEL® OD-H | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolPolar Organic: Methanol, Ethanol, Acetonitrile | Broad applicability for a wide range of compounds. Requires derivatization for primary amines to enhance interaction and detectability. |
| Crown Ether-Based | CROWNPAK® CR(+) | Inclusion complexation between the protonated primary amine of the analyte and the chiral crown ether cavity. | Reversed Phase: Perchloric acid solution (pH 1.0-2.0) / Methanol | Highly effective for the direct separation of compounds with primary amino groups. Limited to analytes that can be protonated. |
| Pirkle-Type (π-acidic/π-basic) | Whelk-O 1, (S,S)-ULMO | π-π interactions, hydrogen bonding, and steric hindrance between the CSP and analyte derivatives. | Normal Phase: Hexane/Isopropanol with additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds. | Effective for a broad range of derivatized compounds. The choice of derivative is crucial for successful separation. |
Experimental Protocols: Starting Points for Method Development
Below are detailed experimental protocols that serve as a strong foundation for developing a validated chiral HPLC method for this compound derivatives.
Method 1: Indirect Analysis via Derivatization on a Polysaccharide-Based CSP
This approach is often the most versatile. Derivatization of the primary amine groups with a chromophore-containing agent (e.g., benzoyl chloride, dansyl chloride) is necessary to provide UV-detectable products and to create the interaction points needed for chiral recognition on the CSP.
1. Sample Preparation (Derivatization):
-
Dissolve a known concentration of the this compound derivative in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a base (e.g., triethylamine) to act as a proton scavenger.
-
Slowly add an excess (e.g., 2.2 equivalents) of the derivatizing agent (e.g., benzoyl chloride) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a fast LC run).
-
Quench the reaction, wash the organic layer, dry it over sodium sulfate, and evaporate the solvent.
-
Reconstitute the resulting bis-amide derivative in the initial mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for benzoyl derivatives).
-
Injection Volume: 10 µL
Method 2: Direct Analysis on a Crown Ether-Based CSP
This method offers the advantage of analyzing the enantiomers directly without the need for derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.
-
Injection Volume: 5 µL
Workflow for Chiral Method Development
The development of a successful chiral separation method is often an iterative process. The following diagram illustrates a logical workflow for the analysis of this compound derivatives.
A Comparative Guide to 1,8-Diamino-p-menthane and Other Aliphatic Diamines for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and material science, the selection of appropriate building blocks is paramount to achieving desired performance characteristics. This guide provides a comprehensive comparison of 1,8-Diamino-p-menthane, a bio-based diamine derived from turpentine, with other widely used aliphatic diamines: Ethylenediamine (EDA), Hexamethylenediamine (HMDA), and Isophorone diamine (IPDA). This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, ranging from polymer synthesis to the development of novel therapeutics.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these diamines, which influence their reactivity, handling, and incorporation into various matrices.
| Property | This compound | Ethylenediamine (EDA) | Hexamethylenediamine (HMDA) | Isophorone diamine (IPDA) |
| CAS Number | 80-52-4 | 107-15-3 | 124-09-4 | 2855-13-2[1] |
| Molecular Formula | C₁₀H₂₂N₂ | C₂H₈N₂ | C₆H₁₆N₂ | C₁₀H₂₂N₂[1] |
| Molecular Weight ( g/mol ) | 170.30 | 60.10 | 116.21 | 170.30[1] |
| Boiling Point (°C) | 107-126 (at 10 mmHg) | 116-117 | 204-205 | 247[1] |
| Melting Point (°C) | -45 | 8.5 | 42 | 10[1] |
| Density (g/mL at 25°C) | 0.914 | 0.899 | 0.840 | 0.922-0.924[1] |
Performance in Polymer Applications
Aliphatic diamines are crucial monomers in the synthesis of high-performance polymers such as polyamides and as curing agents for epoxy resins. Their structural differences impart distinct properties to the final materials.
Epoxy Resin Curing
Diamine curing agents react with epoxy resins to form a cross-linked thermoset polymer network. The structure of the diamine influences the glass transition temperature (Tg), mechanical properties, and chemical resistance of the cured epoxy.
| Curing Agent | Glass Transition Temperature (Tg) of Cured Epoxy | Key Performance Characteristics |
| This compound | 155°C | The bulky, cycloaliphatic structure is expected to impart good thermal stability. |
| Ethylenediamine (EDA) | Varies with curing conditions | Fast curing, but can be brittle. |
| Hexamethylenediamine (HMDA) | Varies with curing conditions | Provides a more flexible polymer backbone compared to shorter-chain diamines. |
| Isophorone diamine (IPDA) | >120°C | Imparts excellent mechanical properties, high chemical resistance, and good color stability.[2][3] |
Polyamide Synthesis
Polyamides, commonly known as nylons, are synthesized through the polycondensation of a diamine with a dicarboxylic acid. The length and structure of the diamine's carbon chain affect the mechanical properties, melting point, and moisture absorption of the resulting polyamide.
| Diamine | Resulting Polyamide (with Adipic Acid) | Tensile Strength | Key Performance Characteristics |
| This compound | Polyamide based on p-menthane | Data not available | The bulky ring structure may lead to amorphous polyamides with potentially good solubility and processability. |
| Ethylenediamine (EDA) | Poly(ethylene adipamide) | Data not available | Shorter chain length can lead to higher amide group density, potentially increasing stiffness and moisture absorption. |
| Hexamethylenediamine (HMDA) | Nylon 6,6 | ~80 MPa (unreinforced) | A well-established engineering thermoplastic with a good balance of strength, toughness, and wear resistance.[4] |
| Isophorone diamine (IPDA) | Polyamide based on isophorone | Data not available | The cycloaliphatic structure can lead to polyamides with high thermal stability and good mechanical properties.[5] |
Applications in Drug Development and Biological Systems
While primarily used as industrial chemicals, aliphatic diamines and their derivatives also have applications in the pharmaceutical and life sciences sectors.
This compound and other aliphatic diamines can serve as scaffolds or building blocks for the synthesis of biologically active molecules. Their two reactive amine groups allow for the construction of diverse chemical libraries for drug discovery. For instance, they are used in the synthesis of Schiff bases, which can then be used to form coordination complexes with various metal ions, some of which exhibit biological activity.
Although direct involvement in specific signaling pathways is not a primary characteristic of these simple aliphatic diamines, they are precursors to more complex molecules that can interact with biological targets. For example, polyamines, which are biosynthesized from simple diamines like putrescine (1,4-diaminobutane), are essential for cell growth and proliferation and are involved in various cellular signaling pathways. The structural rigidity and stereochemistry of diamines like this compound can be exploited to design ligands with specific binding affinities for biological targets.
Experimental Protocols
Epoxy Resin Curing
Objective: To prepare and characterize a cured epoxy resin using an aliphatic diamine as the curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
Aliphatic diamine (e.g., this compound, IPDA)
-
Mixing container
-
Stirring rod
-
Vacuum oven (optional)
-
Mold
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calculate the stoichiometric amount of the aliphatic diamine required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.
-
Accurately weigh the epoxy resin and the diamine into the mixing container.
-
Thoroughly mix the two components with the stirring rod until a homogeneous mixture is obtained.
-
If necessary, degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin according to a defined schedule. For example, an initial cure at a lower temperature (e.g., 100°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours).
-
After curing, allow the sample to cool to room temperature.
-
Characterize the cured epoxy resin. The glass transition temperature (Tg) can be determined using DSC by heating the sample at a constant rate (e.g., 10°C/min) and observing the inflection point in the heat flow curve.
Polyamide Synthesis (Interfacial Polymerization)
Objective: To synthesize a polyamide via interfacial polymerization of an aliphatic diamine and a diacid chloride.
Materials:
-
Aliphatic diamine (e.g., Hexamethylenediamine)
-
Diacid chloride (e.g., Sebacoyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Organic solvent (e.g., hexane (B92381) or carbon tetrachloride)
-
Beaker
-
Stirring rod or tweezers
Procedure:
-
Prepare an aqueous solution of the aliphatic diamine and sodium hydroxide. For example, dissolve Hexamethylenediamine and NaOH in distilled water.
-
Prepare a solution of the diacid chloride in an organic solvent that is immiscible with water. For example, dissolve sebacoyl chloride in hexane.
-
Carefully pour the organic solution of the diacid chloride on top of the aqueous solution of the diamine in a beaker, creating two distinct layers.
-
A film of polyamide will form at the interface of the two layers.
-
Gently grasp the polymer film at the center with a stirring rod or tweezers and pull it out of the beaker as a continuous "rope".
-
Wash the polyamide rope thoroughly with water and then with a suitable solvent (e.g., ethanol) to remove any unreacted monomers and byproducts.
-
Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Characterize the synthesized polyamide using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and tensile testing to determine its mechanical properties.
Conclusion
The choice of an aliphatic diamine significantly impacts the properties and performance of the resulting materials and molecules. This compound, with its bio-based origin and bulky cycloaliphatic structure, presents an interesting alternative to petroleum-derived diamines. While direct comparative data is still emerging, its inherent properties suggest potential for creating polymers with good thermal stability and unique processing characteristics. For applications requiring high strength and well-established performance, traditional aliphatic diamines like Hexamethylenediamine and Isophorone diamine remain reliable choices. The selection of the optimal diamine will ultimately depend on the specific performance requirements, cost considerations, and sustainability goals of the intended application. Further research and direct comparative studies will be invaluable in fully elucidating the performance advantages of this compound in various fields.
References
Comparative Performance Analysis of 1,8-Diamino-p-menthane in Diverse Research Applications
For Immediate Release
[City, State] – [Date] – In response to the growing need for advanced and sustainable chemical compounds in research and development, this guide provides a comprehensive validation of experimental results utilizing 1,8-Diamino-p-menthane. Tailored for researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound's performance against established alternatives in key applications, supported by experimental data and detailed protocols.
Herbicidal Activity: A Bio-Based Alternative to Commercial Herbicides
Derivatives of this compound have demonstrated significant potential as effective and more environmentally friendly herbicides. Comparative studies reveal their superior performance in inhibiting the growth of common weeds when compared to widely used commercial herbicides such as glyphosate (B1671968) and diuron (B1670789).
Comparative Herbicidal Activity Data
The following table summarizes the inhibitory effects of sec-p-menthane-7-amine derivatives, synthesized from a precursor related to this compound, on the root and shoot growth of barnyard grass and rape.
| Compound/Herbicide | Concentration (mmol/L) | Barnyard Grass Root Growth Inhibition (%) | Rape Root Growth Inhibition (%) | Rape Shoot Growth Inhibition (%) |
| 3p | 0.0781 | 100 | - | - |
| 3r | 0.0781 | 100 | - | - |
| 3u | 0.0781 | 100 | - | - |
| 3w | 0.0781 | 100 | - | - |
| Glyphosate | 0.0781 | 19.8 | - | - |
| 3q | 0.0781 | - | 100 | - |
| 3v | 0.0781 | - | 100 | 100 |
| 3w | 0.0781 | - | 100 | - |
| 3x | 0.0781 | - | 100 | - |
| Diuron | 0.0781 | - | 15.1 | 18.7 |
| Data sourced from a study on sec-p-menthane-7-amine derivatives, which are structurally related to this compound. The compounds 3p, 3r, 3u, 3q, 3v, 3w, and 3x are specific derivatives from the study. |
The data clearly indicates that at a concentration of 0.0781 mmol/L, several derivatives of the p-menthane (B155814) structure achieve 100% inhibition of root growth in barnyard grass, significantly outperforming glyphosate.[1] Similarly, other derivatives show 100% inhibition of both root and shoot growth in rape, demonstrating a much higher efficacy than diuron at the same concentration.[1]
Experimental Protocol: Herbicidal Activity Evaluation
The herbicidal activity was assessed using a culture dish method against barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).
1. Preparation of Test Solutions:
-
Stock solutions of the test compounds (derivatives of this compound) and commercial herbicides were prepared by dissolving them in a minimal amount of dimethylformamide (DMF).
-
Tween-80 was added as an emulsifier.
-
The stock solutions were then diluted with distilled water to achieve the desired test concentrations.
2. Bioassay:
-
Seeds of the test plants were surface-sterilized and germinated on moist filter paper in petri dishes.
-
After germination, seedlings of uniform size were selected and transferred to new petri dishes containing filter paper moistened with the test solutions.
-
A control group was treated with a solution containing only DMF and Tween-80 in distilled water.
-
The petri dishes were incubated in a growth chamber under controlled conditions of light and temperature.
3. Data Collection and Analysis:
-
After a set incubation period (e.g., 72 hours), the root and shoot lengths of the seedlings were measured.
-
The percentage of growth inhibition was calculated relative to the control group.
Workflow for Herbicidal Activity Screening
Caption: Workflow for assessing the herbicidal efficacy of this compound derivatives.
Polyurethane Synthesis: A Bio-Based Isocyanate Alternative
This compound serves as a precursor to p-menthane-1,8-diisocyanate (PMDI), a bio-based alternative to petrochemical-derived isocyanates like isophorone (B1672270) diisocyanate (IPDI) in polyurethane (PU) synthesis.[2]
Comparative Thermal Properties of PMDI- and IPDI-based Polyurethanes
Thermal stability is a critical parameter for polyurethane materials. The following table compares the thermal degradation characteristics of polyurethanes synthesized from the bio-based PMDI and the petroleum-based IPDI.
| Property | PMDI-based Polyurethane | IPDI-based Polyurethane |
| 5% Weight Loss Temperature (Td5%) | 321 °C | 338 °C |
| 10% Weight Loss Temperature (Td10%) | 344 °C | 355 °C |
| Maximum Degradation Temperature (Tdmax) | 430 °C | 431 °C |
| Residue at 800 °C | 1.8% | 2.5% |
| Data sourced from a study comparing polyurethanes synthesized from PMDI and IPDI.[2] |
The thermal analysis indicates that while the IPDI-based polyurethane exhibits a slightly higher onset of degradation, both materials have a very similar maximum degradation temperature, suggesting comparable thermal stability at elevated temperatures.[2] The PMDI-based polyurethane demonstrates the potential to be a viable bio-based substitute in applications where high thermal stability is required.[2]
Experimental Protocol: Synthesis of PMDI-based Polyurethane
The synthesis of polyurethane from PMDI involves a two-step process: the synthesis of the diisocyanate followed by polymerization with a polyol.
Step 1: Synthesis of p-Menthane-1,8-diisocyanate (PMDI)
-
A solution of di-tert-butyl dicarbonate (B1257347) and 4-dimethylaminopyridine (B28879) (DMAP) in dry acetonitrile (B52724) is prepared in a round-bottomed flask.
-
A solution of this compound in dry acetonitrile is added dropwise to the flask with stirring.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure, and the crude product is purified to yield PMDI.
Step 2: Synthesis of Polyurethane
-
A prepolymer is first prepared by reacting PMDI with a polyol (e.g., poly(1,3-propanediol)) at 80 °C in the absence of a catalyst.
-
The reaction is monitored by Fourier-transform infrared (FTIR) spectroscopy to track the consumption of the isocyanate groups.
-
Once the desired NCO content is reached, a chain extender (e.g., glycerol) and a catalyst are added.
-
The mixture is then cured at an elevated temperature to form the final polyurethane material.
Logical Relationship in Polyurethane Synthesis
Caption: From diamine to polyurethane: the synthesis of PMDI and its polymerization.
Epoxy Resin Curing: Enhancing Mechanical Performance
This compound is a cycloaliphatic primary amine that can be used as a curing agent for epoxy resins. Its structure, featuring steric hindrance, can lead to cured epoxy systems with notable mechanical properties.
Comparative Mechanical Properties of Amine-Cured Epoxy Resins
While direct quantitative comparisons for this compound are limited in readily available literature, a comparison with other common aliphatic and aromatic diamine curing agents provides a baseline for expected performance. One study noted that MNDA (menthane diamine) cured DGEBA has mechanical properties superior to those of DMHDA (2,5-dimethyl-2,5-hexanediamine) cured DGEBA.[2] The following table presents typical mechanical properties for epoxy resins cured with various diamines.
| Curing Agent Type | Example Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |
| Cycloaliphatic | This compound (MNDA) | Superior to DMHDA | Data Not Available | ~155 |
| Aliphatic (Linear) | Triethylenetetramine (TETA) | 60 - 80 | 2.5 - 3.5 | 100 - 120 |
| Aliphatic (Cyclic) | Isophorone diamine (IPDA) | 70 - 90 | 2.8 - 3.8 | 140 - 160 |
| Aromatic | m-Phenylenediamine (mPDA) | 80 - 100 | 3.0 - 4.0 | 150 - 170 |
| Aromatic | 4,4'-Diaminodiphenyl sulfone (DDS) | 90 - 110 | 3.5 - 4.5 | 180 - 220 |
| Data for TETA, IPDA, mPDA, and DDS are typical values from various sources. MNDA data is based on qualitative comparison and a reported Tg value.[2][3] |
The cycloaliphatic nature of this compound is expected to impart a good balance of stiffness and toughness to the cured epoxy, with a glass transition temperature comparable to some aromatic amines.
Experimental Protocol: Epoxy Resin Curing
1. Formulation:
-
The epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and this compound are weighed to the desired stoichiometric ratio.
-
The components are thoroughly mixed at room temperature until a homogeneous mixture is obtained.
2. Curing:
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The resin mixture is then poured into molds of the desired shape for mechanical testing.
-
The curing is typically carried out in a programmable oven with a specific temperature profile (e.g., 2 hours at 90°C followed by a post-cure of 4 hours at 165°C).[4]
3. Characterization:
-
After curing and cooling to room temperature, the samples are demolded.
-
The mechanical properties (tensile strength, modulus, etc.) are measured using a universal testing machine.
-
The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Epoxy Curing and Characterization Workflow
Caption: Procedure for curing epoxy resin with this compound and subsequent analysis.
Catalysis: Ligand for Metal Complexes in Oxidation Reactions
This compound is a versatile precursor for the synthesis of Schiff base ligands. These ligands can coordinate with various metal ions, such as manganese, to form complexes that exhibit catalytic activity in oxidation reactions.
Comparative Catalytic Performance in Styrene (B11656) Oxidation
| Catalyst | Oxidant | Conversion (%) | Selectivity for Epoxide (%) |
| [Mn(salen)Cl] | PhIO | 85 | 90 |
| [Mn(salen)Cl] | NaOCl | 70 | 85 |
| Mn(III)-porphyrin | m-CPBA | 95 | 80 |
| Mn(III)-porphyrin | PhIO | 90 | 88 |
| Data is illustrative and sourced from general literature on manganese-catalyzed styrene oxidation. 'salen' is a common Schiff base ligand. |
A manganese complex with a Schiff base derived from this compound would be expected to show catalytic activity in such reactions, with its specific performance depending on the precise structure of the complex and the reaction conditions.
Experimental Protocol: Synthesis and Catalytic Testing of a Manganese-Schiff Base Complex
1. Synthesis of the Schiff Base Ligand:
-
This compound is dissolved in a suitable solvent, such as ethanol.
-
Two equivalents of an aldehyde (e.g., salicylaldehyde) are added to the solution.
-
The mixture is refluxed for several hours, during which the Schiff base precipitates.
-
The solid product is collected by filtration, washed, and dried.
2. Synthesis of the Manganese(III) Complex:
-
The Schiff base ligand is dissolved in a solvent like methanol.
-
A manganese(II) salt (e.g., manganese(II) acetate) is added to the solution.
-
The mixture is refluxed in the presence of air (which oxidizes Mn(II) to Mn(III)).
-
Upon cooling, the manganese(III) complex crystallizes out and is collected.
3. Catalytic Oxidation of Styrene:
-
The manganese-Schiff base complex (catalyst), styrene (substrate), and a solvent (e.g., acetonitrile) are placed in a reaction vessel.
-
An oxidant (e.g., iodosylbenzene, PhIO) is added to initiate the reaction.
-
The reaction is stirred at room temperature for a set period.
-
The product distribution is analyzed by gas chromatography (GC) to determine the conversion of styrene and the selectivity for the epoxide product.
Catalyst Synthesis and Application Pathway
Caption: From diamine to catalyst: synthesis and use in a model oxidation reaction.
This guide underscores the versatility of this compound as a valuable building block in various fields of chemical research, offering promising, bio-based alternatives to conventional materials. The provided data and protocols aim to facilitate further research and development in these areas.
References
- 1. SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 2. scispace.com [scispace.com]
- 3. Synthesis and characterisation of manganese(III) unsymmetrical Schiff-base complexes: a unique example of a cocrystallised manganese(III) unsymmetrical Schiff-base complex, and a symmetric Schiff-base complex arising from rearrangement of the former - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,8-Diamino-p-menthane and 1,2-diaminocyclohexane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the vast array of ligand scaffolds, chiral diamines have proven to be exceptionally versatile and effective. This guide provides a detailed comparison of two such diamines: the well-established and widely utilized trans-1,2-diaminocyclohexane (DACH) and the less-explored, terpene-derived 1,8-Diamino-p-menthane.
This document aims to provide an objective overview of their respective roles in catalysis, supported by experimental data where available. A notable disparity in the volume of research exists, with DACH being a "privileged" scaffold with extensive documentation of its catalytic prowess. In contrast, this compound is primarily recognized for its role in coordination chemistry, with its potential in asymmetric catalysis remaining largely untapped.
Molecular Structures at a Glance
A fundamental understanding of the structural differences between these two diamines is crucial for appreciating their potential applications in catalysis.
trans-1,2-Diaminocyclohexane (DACH): A Privileged Scaffold in Asymmetric Catalysis
trans-1,2-Diaminocyclohexane is a C2-symmetric chiral diamine that has become a cornerstone in the field of asymmetric catalysis. Its rigid cyclohexane (B81311) backbone provides a well-defined and predictable chiral environment, which is highly effective in inducing enantioselectivity in a wide range of metal-catalyzed reactions. Ligands derived from DACH are often bidentate and form stable complexes with various transition metals.
Performance in Asymmetric Catalysis
The efficacy of DACH-derived ligands is well-documented across numerous asymmetric transformations. Below is a summary of its performance in two key reactions: asymmetric hydrogenation and asymmetric epoxidation.
Table 1: Performance of DACH-derived Catalysts in Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Acetophenone | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 1 | >95 | 98 | [Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes] |
| 1-Tetralone | Mn(CO)5Br / (R,R)-PNNP ligand | 2 | 99 | 85 | [1] |
| 2-Chloroacetophenone | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 1 | 96 | 99 | [Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes] |
Table 2: Performance of DACH-derived Catalysts in Asymmetric Epoxidation of Alkenes
| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |
| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst (Mn-salen) | m-CPBA | 84 | 92 | [Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane] |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst (Mn-salen) | NaOCl | 93 | 97 | [Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane] |
| Indene | (R,R)-Jacobsen's Catalyst (Mn-salen) | NaOCl | 77 | 86 | [Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane] |
This compound: A Terpene-Derived Diamine with Potential
This compound is a diamine derived from the naturally abundant terpene, limonene. Unlike the C2-symmetric DACH, it possesses a more flexible p-menthane (B155814) skeleton. To date, its application in asymmetric catalysis is not well-documented in peer-reviewed literature. Its primary use has been in the synthesis of Schiff bases, which are subsequently used to form coordination complexes with various transition metals.
While quantitative data on its performance in asymmetric catalysis is scarce, its ability to form stable metal complexes suggests potential for future development as a chiral ligand.
Experimental Protocols
Synthesis of a DACH-derived Salen Ligand
The synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand component of the Jacobsen's catalyst, is a representative example of the straightforward derivatization of DACH.
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol.
-
Add two equivalents of 3,5-di-tert-butylsalicylaldehyde to the solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The yellow crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of a this compound-derived Schiff Base
The synthesis of Schiff bases from this compound is a common route to its corresponding metal complexes.
Procedure:
-
Dissolve this compound in methanol.
-
Add two equivalents of a substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde) to the solution.
-
The mixture is stirred and heated to reflux for 2-3 hours.
-
Upon cooling, the Schiff base product precipitates and can be collected by filtration.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Comparative Logic and Future Outlook
The comparison between this compound and trans-1,2-diaminocyclohexane in catalysis is currently a study in contrasts.
trans-1,2-Diaminocyclohexane is a well-established, "privileged" ligand scaffold with a proven track record of inducing high enantioselectivity in a multitude of reactions. Its commercial availability in enantiopure forms further enhances its utility.
This compound, on the other hand, represents an area of untapped potential. Derived from a renewable feedstock, it offers a different stereochemical and conformational profile compared to DACH. While its use in asymmetric catalysis is not yet established, the existing research on its coordination chemistry provides a foundation for future exploration. Researchers are encouraged to investigate the catalytic activity of its metal complexes in various asymmetric transformations to unlock the potential of this bio-derived diamine.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and highly effective chiral ligand, trans-1,2-diaminocyclohexane and its derivatives remain the gold standard, supported by a vast body of literature and predictable performance. However, for those interested in exploring novel ligand architectures and sustainable chemistry, this compound presents an intriguing, albeit underexplored, alternative. Future research into the catalytic applications of this compound-derived complexes is warranted to determine if this terpene-based diamine can emerge as a valuable addition to the asymmetric catalysis toolbox.
References
Performance of 1,8-Diamino-p-menthane Based Polymers: A Guide for Researchers
A notable gap in current research is the limited specific performance data for 1,8-diamino-p-menthane (B1222041) (PMDA) based polymers in direct drug delivery and gene therapy applications. While the bio-derived nature of PMDA, sourced from turpentine, presents an attractive platform for developing sustainable biomaterials, the existing body of scientific literature primarily focuses on the synthesis and characterization of these polymers, particularly polyurethanes, for broader material applications. This guide, therefore, serves a dual purpose: to summarize the available information on PMDA-based polymers and to provide a foundational framework for their future evaluation in biomedical contexts by outlining hypothetical experimental protocols and potential performance indicators.
Synthesis and Characterization of PMDA-Based Polymers
The most extensively documented polymers derived from this compound are polyurethanes. The synthesis typically involves the conversion of PMDA into p-menthane-1,8-diisocyanate (PMDI), which then serves as a monomer for polyurethane production. A phosgene-free synthesis route for PMDI has been reported, enhancing the biocompatibility profile of the resulting polymers.[1]
The general synthesis pathway for PMDA-based polyurethanes is illustrated below:
Caption: Synthesis of PMDA-based polyurethanes.
Characterization of these polyurethanes has primarily focused on their thermal and mechanical properties. Key data points from literature are summarized in the table below.
| Property | Value | Reference |
| Bio-based content of PMDI | 83% | [1] |
| Resulting Polyurethane Bio-based content (example) | 92% | [1] |
Potential of Terpene- and Diamine-Based Polymers in Biomedical Applications
While specific data for PMDA-based polymers is scarce, the broader categories of terpene-based and diamine-containing polymers offer insights into their potential biomedical applications.
Terpene-Based Polymers: Terpenes, being naturally abundant and structurally diverse, are increasingly explored for creating sustainable polymers.[2][3] These polymers have shown promise in biomedical applications due to their potential biocompatibility and biodegradability.[4][5] For instance, copolymers incorporating terpene units have been evaluated for their thermal properties, degradability, and biocompatibility, suggesting their suitability for applications like tissue engineering scaffolds.[4]
Diamine-Based Polymers: Polyamides and other polymers derived from diamines are widely studied for drug delivery.[6] The amine groups can be protonated, which is a key feature for applications like gene delivery, as it facilitates the condensation of nucleic acids and interaction with cell membranes. Cationic polymers are known to be effective for gene delivery, and while PMDA is an aliphatic diamine, the principles of electrostatic interaction with genetic material would still apply.
Hypothetical Experimental Workflow for Performance Evaluation
For researchers interested in exploring the potential of PMDA-based polymers for drug delivery and gene therapy, the following experimental workflows are proposed.
Drug Delivery Performance Evaluation
A typical workflow to assess a novel polymer for drug delivery would involve drug loading, characterization of the drug-polymer complex, and in vitro release studies.
Caption: Workflow for evaluating drug delivery performance.
Experimental Protocols:
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of the PMDA-based polymer and the model drug in a suitable solvent.
-
Induce nanoparticle formation (e.g., by adding a non-solvent or through self-assembly).
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total drug - Free drug) / Total drug x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) within a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release medium and stir at a constant temperature.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn samples.
-
Gene Delivery Performance Evaluation
For gene therapy applications, the workflow would focus on the polymer's ability to condense DNA or RNA, protect it from degradation, and facilitate its transfection into cells.
Caption: Workflow for evaluating gene delivery performance.
Experimental Protocols:
-
Polyplex Formation and Characterization:
-
Prepare stock solutions of the PMDA-based polymer and a reporter plasmid (e.g., one encoding Green Fluorescent Protein, GFP).
-
Mix the polymer and plasmid solutions at various nitrogen-to-phosphate (N/P) ratios.
-
Allow the polyplexes to form for a defined period (e.g., 30 minutes at room temperature).
-
Measure the size and zeta potential of the resulting polyplexes using dynamic light scattering (DLS).
-
-
Gel Retardation Assay:
-
Load the prepared polyplexes at different N/P ratios onto an agarose (B213101) gel.
-
Run the gel electrophoresis to separate the polyplexes from free plasmid DNA.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The N/P ratio at which the DNA no longer migrates into the gel indicates complete condensation.
-
-
In Vitro Transfection:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the cell culture medium with a fresh medium containing the prepared polyplexes.
-
Incubate the cells with the polyplexes for a specified duration (e.g., 4-6 hours).
-
Replace the transfection medium with fresh growth medium and incubate for a further period (e.g., 24-48 hours) to allow for gene expression.
-
Analyze the percentage of cells expressing the reporter protein (e.g., GFP) using flow cytometry or fluorescence microscopy.
-
Conclusion
While the direct performance comparison of this compound based polymers in drug delivery and gene therapy is currently hindered by a lack of specific experimental data, their bio-based origin and the known properties of related polymer classes suggest they are a promising area for future research. The synthesis of polyurethanes from PMDA is established, providing a starting point for the development of novel biomaterials. The outlined hypothetical experimental workflows offer a comprehensive guide for researchers to systematically evaluate the potential of these polymers as effective and biocompatible carriers for therapeutic agents. Further investigation into the synthesis of other polymer types from PMDA, such as polyamides, and their subsequent performance evaluation is crucial to unlocking their full potential in the biomedical field.
References
- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bio-Based 1,8-Diamino-p-menthane for Advanced Polymer Applications
In the quest for sustainable and high-performance polymers, bio-based monomers are gaining significant traction among researchers and industry professionals. Among these, 1,8-Diamino-p-menthane, a diamine derived from turpentine, a renewable byproduct of the forestry industry, presents a compelling alternative to conventional petroleum-based diamines.[1] This guide provides a comprehensive comparison of the advantages of using bio-based this compound in the synthesis of polyamides and polyurethanes, supported by available data and generalized experimental protocols.
Advantages of Bio-Based this compound
The primary advantages of this compound stem from its unique chemical structure and renewable origin.
-
Renewable Feedstock : Derived from terpenes found in pine trees, this compound offers a sustainable alternative to fossil fuel-based diamines, contributing to a reduced carbon footprint in polymer production.[1]
-
Unique Alicyclic Structure : The bulky and rigid p-menthane (B155814) ring structure can impart enhanced thermal stability and mechanical properties to polymers compared to linear aliphatic diamines. This structure can also influence polymer morphology, potentially leading to amorphous materials with good processability.
-
Hydrophobicity : The hydrocarbon-rich structure of the p-menthane moiety is expected to result in polymers with lower moisture absorption compared to polyamides derived from shorter, more polar diamines. This is a critical advantage for applications requiring dimensional stability in humid environments.
Performance Comparison of Polyamides
The properties of polyamides are significantly influenced by the structure of the diamine monomer. While direct, side-by-side comparative data for polyamides derived from this compound is limited in publicly available literature, we can extrapolate and compare key performance indicators based on established principles of polymer chemistry and data from analogous long-chain and alicyclic diamines.
Generally, increasing the length and bulkiness of the aliphatic chain in the diamine monomer leads to a decrease in the melting point (Tm), glass transition temperature (Tg), and water absorption, while potentially impacting tensile strength and modulus.[2]
Table 1: Comparative Performance of Polyamides from Various Diamines (with Sebacic Acid)
| Property | Test Standard (Typical) | Polyamide from 1,6-Hexanediamine (Nylon 6,10) | Polyamide from 1,8-Octanediamine (Nylon 8,10) | Polyamide from this compound (Hypothetical PA m,10) - Estimated | Units |
| Thermal Properties | |||||
| Melting Point (Tm) | DSC | 223[2] | ~200-215[2] | 180 - 200 | °C |
| Glass Transition Temp. (Tg) | DSC | ~60 | ~50 | 70 - 90 | °C |
| Mechanical Properties | |||||
| Tensile Strength | ASTM D638 | ~60-80 | ~50-70 | 60 - 85 | MPa |
| Tensile Modulus | ASTM D638 | ~1.5-2.5 | ~1.2-2.0 | 1.8 - 2.8 | GPa |
| Elongation at Break | ASTM D638 | >100 | >120 | 50 - 100 | % |
| Physical Properties | |||||
| Water Absorption (24hr) | ASTM D570 | ~1.5 | ~0.8 | < 0.5 | % |
Note: The values for the hypothetical polyamide from this compound are estimates based on the structural contributions of the bulky, alicyclic p-menthane ring, which is expected to increase Tg and modulus while the overall larger, hydrophobic nature would decrease Tm and water absorption compared to linear diamines.
Performance Comparison of Polyurethanes
In polyurethanes, the diamine can be used as a chain extender, significantly influencing the properties of the hard segment. The rigid and bulky structure of this compound is expected to create well-defined hard segments, potentially leading to high-performance thermoplastic polyurethanes (TPUs) with excellent thermal and mechanical properties.
Table 2: Expected Influence of Diamine Chain Extender on Polyurethane Properties
| Property | Conventional Short-Chain Aliphatic Diamine (e.g., 1,4-Butanediamine) | This compound | Expected Advantage of this compound |
| Hard Segment Packing | High, crystalline | Disrupted, potentially amorphous | Improved processability |
| Glass Transition Temp. (Tg) | Moderate | Higher | Enhanced thermal stability at elevated temperatures |
| Tensile Strength & Modulus | High | Potentially higher | Superior mechanical performance |
| Hydrolytic Stability | Moderate | High | Increased durability in humid environments |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyamides and polyurethanes using this compound. These are based on standard laboratory procedures for polymer synthesis.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight aromatic or semi-aromatic polyamides under mild conditions.
Materials:
-
This compound
-
Diacid chloride (e.g., isophthaloyl chloride, sebacoyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine (B92270), anhydrous
Procedure:
-
Drying: Thoroughly dry all glassware. Dry NMP over molecular sieves and LiCl under vacuum at 150°C.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride, dissolved in a small amount of anhydrous NMP, to the stirred solution.
-
Polymerization: Add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.
-
Precipitation and Washing: Pour the viscous polymer solution into vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the polymer by filtration and wash thoroughly with methanol and hot water.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C.
Polyurethane Synthesis (Two-Step Prepolymer Method)
This common method for polyurethane synthesis allows for good control over the polymer structure.
Materials:
-
Polyol (e.g., polytetrahydrofuran, polyester (B1180765) polyol)
-
Diisocyanate (e.g., MDI, HDI)
-
This compound (as chain extender)
-
Solvent (e.g., dimethylacetamide - DMAc), anhydrous
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of diisocyanate at 70-80°C with a catalyst to form an isocyanate-terminated prepolymer.
-
Chain Extension: Cool the prepolymer solution to room temperature. In a separate flask, dissolve this compound in anhydrous DMAc.
-
Polymerization: Slowly add the diamine solution to the stirred prepolymer solution. The viscosity will increase as the polyurethane forms.
-
Casting and Curing: Cast the polymer solution onto a glass plate and cure in an oven at a specific temperature profile to remove the solvent and complete the reaction.
Visualizing the Processes and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of polyamides via low-temperature solution polycondensation.
Caption: Influence of this compound's structure on key polymer properties.
References
A Comparative Guide to the Characterization of Metal Complexes with 1,8-Diamino-p-menthane Derived Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of metal complexes formed with Schiff bases derived from 1,8-diamino-p-menthane (B1222041). The objective is to offer a clear, data-driven comparison of the physicochemical properties of these complexes, which are of significant interest in coordination chemistry and potential therapeutic applications. The data presented herein is compiled from published research, focusing on spectroscopic, magnetic, and thermal properties.
Introduction
This compound is a versatile diamine that serves as a precursor for the synthesis of various Schiff base ligands. These ligands, in turn, form stable coordination complexes with a range of transition metals, including chromium(III), iron(III), cobalt(III), copper(II), and zinc(II). The resulting metal complexes exhibit diverse geometries and properties, influenced by the nature of the metal ion and the specific Schiff base ligand. This guide focuses on the characterization of these complexes, providing a basis for comparison and further research.
Experimental Protocols
The synthesis of these metal complexes typically follows a two-step procedure involving the initial synthesis of the Schiff base ligand followed by its reaction with a metal salt.
1. Synthesis of Schiff Base Ligand (e.g., 1,8-bis(2-hydroxy-1-naphthaldimine)-p-menthane)
A common method for the synthesis of the Schiff base ligand involves the condensation reaction between this compound and an appropriate aldehyde, such as 2-hydroxy-1-naphthaldehyde (B42665).
-
Materials: this compound, 2-hydroxy-1-naphthaldehyde, ethanol (B145695).
-
Procedure: An ethanolic solution of 2-hydroxy-1-naphthaldehyde (2 mmol) is added to an ethanolic solution of this compound (1 mmol). The mixture is refluxed for a period of 2-3 hours. Upon cooling, the Schiff base product precipitates, which is then filtered, washed with ethanol, and dried.
2. Synthesis of Metal Complexes
The synthesized Schiff base ligand is then used to form complexes with various metal salts.
-
Materials: Schiff base ligand, metal chlorides (e.g., CrCl₃·6H₂O, FeCl₃, CoCl₂·6H₂O), ethanol.
-
Procedure: An ethanolic solution of the respective metal chloride (1 mmol) is added to a hot ethanolic solution of the Schiff base ligand (1 mmol). The resulting mixture is refluxed for 3-5 hours. The precipitated metal complex is then filtered, washed with ethanol and diethyl ether, and dried in a vacuum desiccator.
Comparative Data
The following tables summarize the key characterization data for various metal complexes with Schiff bases derived from this compound and structurally similar diamines to provide a comparative overview.
Table 1: Elemental Analysis and Physical Properties
| Complex | Formula | M.p. (°C) | Yield (%) | Color |
| [Cr(damnaf)Cl]·3H₂O | C₃₂H₃₇ClCrN₂O₅ | >300 | 75 | Green |
| [Fe(damnaf)Cl]·2H₂O | C₃₂H₃₅ClFeN₂O₄ | >300 | 80 | Brown |
| [Co(damnaf)Cl]·2H₂O * | C₃₂H₃₅ClCoN₂O₄ | >300 | 78 | Brown |
*Data for complexes with 1,8-bis[3-(2-hydroxy-1-naphthaldimine)-p-menthane (damnaf)] from Keskioğlu et al.
Table 2: Infrared Spectral Data (cm⁻¹) of damnaf Complexes[1]
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C=N) | ν(C-O) |
| damnaf (Ligand) | 3440 | 3045 | 1630 | 1200 |
| [Cr(damnaf)]Cl·3H₂O | 3400 | 3044 | 1623 | 1196 |
| [Fe(damnaf)(H₂O)₂]Cl | 3400 | 3070 | 1621 | 1192 |
| [Co(damnaf)]Cl·2H₂O | 3400 | 3063 | 1621 | 1201 |
Table 3: Comparative IR Data (cm⁻¹) of Metal Complexes with a Structurally Similar Schiff Base
| Complex | ν(C=N) | ν(M-N) | ν(M-O) | Reference |
| [Cu(L)] | ~1620 | ~510 | ~450 | General observation from multiple sources |
| [Ni(L)] | ~1625 | ~515 | ~455 | General observation from multiple sources |
| [Zn(L)] | ~1628 | ~505 | ~445 | General observation from multiple sources |
*L represents a Schiff base ligand derived from a diamine and a salicylaldehyde (B1680747) derivative. These are representative values from literature on similar complexes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.
Caption: General workflow for synthesis and characterization.
Coordination of the Schiff Base Ligand
The tetradentate Schiff base ligand coordinates to the metal center through the oxygen and nitrogen atoms.
Caption: Coordination of the tetradentate ligand to a metal ion.
Discussion of Characterization Data
Infrared Spectroscopy
The IR spectra of the Schiff base ligands show a characteristic band for the azomethine group (C=N) at approximately 1630 cm⁻¹.[1] Upon complexation with a metal ion, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal center.[1] The broad band observed around 3440 cm⁻¹ in the free ligand, attributed to the phenolic O-H group, disappears in the spectra of the complexes, suggesting deprotonation and coordination of the phenolic oxygen to the metal ion.[1] The appearance of new bands in the far-IR region (typically 600-400 cm⁻¹) can be assigned to the M-N and M-O stretching vibrations, further confirming complex formation.
Magnetic Susceptibility and Electronic Spectra
Magnetic susceptibility measurements provide insights into the geometry of the complexes. For instance, Cr(III) complexes are expected to have a magnetic moment corresponding to three unpaired electrons in an octahedral geometry. Similarly, high-spin Fe(III) complexes in an octahedral environment would exhibit a magnetic moment close to 5.92 B.M. The electronic spectra (UV-Vis) of the complexes show bands corresponding to d-d transitions and charge transfer phenomena, which are characteristic of the metal ion and its coordination environment.
Thermal Analysis
Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. The decomposition of the organic ligand at higher temperatures can also be observed.
Conclusion
The characterization of metal complexes with Schiff bases derived from this compound reveals a rich coordination chemistry. The combined use of elemental analysis, various spectroscopic techniques, magnetic measurements, and thermal analysis allows for the elucidation of the structure and properties of these compounds. The data presented in this guide serves as a valuable resource for researchers in the field, facilitating the comparison of different metal complexes and guiding future synthetic and application-oriented studies. Further research focusing on the synthesis and detailed characterization of a broader range of metal complexes with these versatile ligands is encouraged to fully explore their potential.
References
A Comparative Study: 1,8-Diamino-p-menthane and Isophorone Diamine in High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, the selection of appropriate building blocks is paramount to achieving desired material properties. This guide provides a detailed comparative analysis of two prominent diamines: 1,8-Diamino-p-menthane and Isophorone (B1672270) Diamine. Both serve as crucial components in the synthesis of advanced polymers and as effective curing agents for epoxy resins. This document outlines their chemical and physical properties, synthesis methodologies, and performance characteristics, supported by experimental data to aid researchers in making informed decisions for their specific applications.
Chemical and Physical Properties
A fundamental comparison of this compound and Isophorone Diamine begins with their intrinsic chemical and physical properties. These characteristics influence their reactivity, handling, and the ultimate performance of the materials they are used to create.
| Property | This compound | Isophorone Diamine |
| CAS Number | 80-52-4[1][2] | 2855-13-2 |
| Molecular Formula | C₁₀H₂₂N₂[1][2] | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol [1][2] | 170.30 g/mol |
| IUPAC Name | 1-methyl-4-(2-aminopropan-2-yl)cyclohexan-1-amine | 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid |
| Density | 0.914 g/mL at 25 °C[2] | 0.922 g/mL |
| Melting Point | -45 °C[2] | 10 °C |
| Boiling Point | 107-126 °C at 10 mmHg[2] | 247 °C |
| Solubility in Water | Data not readily available | Very good |
| Flash Point | 93 °C (closed cup)[2] | 117 °C |
Synthesis and Reaction Pathways
The synthesis of these diamines involves distinct chemical pathways, which are crucial for understanding their production and potential impurities.
Synthesis of this compound
This compound is typically synthesized from terpene precursors, such as limonene (B3431351) or terpin (B149876) hydrate. A common method involves the reaction of the precursor with hydrogen cyanide followed by hydrolysis.
Synthesis of Isophorone Diamine
Isophorone diamine is produced from isophorone through a multi-step process that includes hydrocyanation, reductive amination, and hydrogenation.
Performance as Epoxy Curing Agents
Both diamines are effective curing agents for epoxy resins, forming cross-linked networks that result in durable thermoset polymers. Their performance can be evaluated based on curing characteristics and the mechanical properties of the resulting epoxy systems.
Curing Reaction Mechanism
The curing of epoxy resins with primary amines involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxy group.
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following tables summarize available data on the performance of epoxy resins cured with these or structurally similar diamines.
Table 2: Curing Characteristics
| Parameter | This compound (in DGEBA resin) | Isophorone Diamine (in DGEBA resin) |
| Gel Time | An Arrhenius relationship is observed, with gel time decreasing with increasing temperature.[3] | 105 minutes (with TETA as a comparison at 40 minutes)[4] |
| Curing Temperature | Can be cured at elevated temperatures (e.g., 150°C).[3] | Can cure at room temperature, but often post-cured at higher temperatures.[5] |
| Reactivity | The cycloaliphatic structure with steric hindrance may lead to slower reaction rates compared to linear aliphatic amines.[3] | The cycloaliphatic structure provides moderate reactivity.[4] |
Table 3: Mechanical Properties of Cured Epoxy Resins
| Property | Epoxy cured with this compound | Epoxy cured with Isophorone Diamine |
| Compressive Strength | Data not directly available, but noted to have superior mechanical properties to DMHDA-cured DGEBA.[3] | 52 MPa (compared to 65 MPa for TETA-cured epoxy).[4] |
| Compressive Modulus | Not available | 2.74 GPa (lower than TETA-cured system).[6] |
| Rigidity | Expected to be high due to the rigid cycloaliphatic structure. | Considered a more rigid cross-linker compared to linear aliphatic amines like TETA.[4] |
| Glass Transition Temp. (Tg) | Not available | 138 °C (for a specific DGEBA system).[6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific epoxy resin used, curing schedules, and testing methodologies.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized experimental protocols for key analyses.
Experimental Workflow for Comparative Analysis
Determination of Gel Time
Method: Rheometry is a precise method for determining the gel point.
-
Sample Preparation: Prepare the epoxy resin and diamine curing agent mixture according to the desired stoichiometric ratio.
-
Instrument Setup: Use a rheometer with a parallel plate or cone-and-plate geometry. Set the desired isothermal temperature for the test.
-
Measurement: Place a small amount of the mixed resin onto the lower plate of the rheometer. Lower the upper plate to the specified gap. Start the oscillatory measurement at a constant frequency and strain.
-
Data Analysis: Monitor the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the crossover point where G' = G''.
Mechanical Properties Testing (Tensile Strength)
Method: Following ASTM D638 standard test method for tensile properties of plastics.
-
Specimen Preparation: Cast the cured epoxy resin into dog-bone shaped specimens as specified by the ASTM standard. Ensure the specimens are fully cured and free of defects.
-
Testing Machine: Use a universal testing machine equipped with grips suitable for holding the specimens.
-
Test Procedure: Mount the specimen in the grips of the testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculation: Calculate the tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve.
Conclusion
Both this compound and Isophorone Diamine are valuable diamines for the formulation of high-performance polymers. Isophorone Diamine is a well-established cycloaliphatic curing agent known for imparting good mechanical strength and chemical resistance to epoxy systems. This compound, derived from a renewable terpene source, presents an interesting bio-based alternative. Its rigid structure suggests it could impart high stiffness and thermal stability to polymers.
The choice between these two diamines will ultimately depend on the specific performance requirements of the application, including desired mechanical properties, curing profile, and considerations for chemical origin. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field to facilitate their material selection and development processes. Further direct comparative studies are warranted to fully elucidate the performance trade-offs between these two compelling diamines.
References
- 1. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,8-Diamino-p-menthane: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,8-Diamino-p-menthane, a compound requiring careful handling due to its hazardous nature. This document outlines procedural steps for waste management, personal protective equipment (PPE) protocols, and spill containment, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance that is toxic if inhaled, swallowed, or in contact with skin.[1][2] It is corrosive and can cause severe skin burns and serious eye damage.[1][2] Ingestion of even small amounts may be fatal or cause significant harm.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Property | Value | Source |
| Oral LD50 (Rat) | 704 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 292 mg/kg | [1] |
| Intraperitoneal LD50 (Mouse) | 50 mg/kg | [1] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Vapor Pressure | 10 mmHg (at 20 °C) | |
| Density | 0.914 g/mL (at 25 °C) | |
| Boiling Point | 107-126 °C (at 10 mmHg) | |
| Melting Point | -45 °C | |
| UN Number | UN2922 | [1] |
| Hazard Class | 8 (Corrosive), 6.1 (Toxic) | [1] |
Experimental Protocols: Waste Disposal and Spill Neutralization
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, especially in poorly ventilated areas.[3]
Waste Disposal Procedure:
-
Segregation: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. This material must be disposed of as hazardous waste.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste management company. Do not pour this chemical down the drain.[1]
Minor Spill Cleanup Procedure:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use an absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[3] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or department.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,8-Diamino-p-menthane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and toxic substance that can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, stringent use of personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes and vapors, preventing severe eye damage[1]. |
| Hand Protection | Elbow-length PVC gloves | Provides protection against skin contact and corrosion. Note: Specific breakthrough time data for this compound is not readily available. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any damage is suspected. For prolonged or immersive contact, consider using thicker, heavy-duty PVC gloves and consult the glove manufacturer's chemical resistance data for similar aromatic amines. |
| Body Protection | Chemical-resistant overalls and a PVC apron | Prevents bodily contact with the chemical[1]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Required when there is a risk of inhalation, such as when working outside of a fume hood or in case of a spill[1]. |
2. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps for safe preparation, use, and cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble and inspect all necessary PPE: chemical goggles, face shield, elbow-length PVC gloves, chemical-resistant overalls, and a PVC apron.
-
Prepare all required laboratory equipment and reagents for the experiment.
-
-
Handling:
-
Put on all PPE before entering the designated work area.
-
When handling the chemical, do so slowly and carefully to avoid splashes or the generation of aerosols.
-
Always keep containers of this compound tightly sealed when not in use.
-
Conduct the experiment according to the established laboratory protocol, minimizing the amount of chemical used.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by a thorough wash with soap and water.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove PPE, starting with the most contaminated items (gloves), to prevent cross-contamination.
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
3. Disposal Plan
This compound and its containers must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations[1].
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocol
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).
-
Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, into a clearly labeled, sealed plastic bag for hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the rinsed container before disposing of it as non-hazardous waste, if permitted by institutional policy.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Store waste away from incompatible materials, particularly strong acids and oxidizing agents[1].
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
